molecular formula C22H27N3O7S B075689 Griseoviridin CAS No. 1393-90-4

Griseoviridin

Cat. No.: B075689
CAS No.: 1393-90-4
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-JCSRQJCQSA-N
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Description

Griseoviridin, also known as this compound, is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-6PM4une85T is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOXTQWVMFRSE-JCSRQJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53216-90-3
Record name Griseoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53216-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Absolute Configuration of Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Physicochemical Properties

Griseoviridin is a member of the streptogramin A class of antibiotics, characterized as a hybrid polyketide-nonribosomal peptide.[1][2] First isolated from Streptomyces griseus, its intricate molecular architecture has been a subject of extensive study.[3] The molecule features a 23-membered macrocycle that incorporates an oxazole motif and a unique ene-thiol linkage within a nine-membered macrolactone ring.[1][4] This complex structure is pivotal to its biological activity.[4]

The chemical formula for this compound is C₂₂H₂₇N₃O₇S, and its molecular weight is approximately 477.5 g/mol .[5] The IUPAC name, which precisely describes its stereochemistry, is (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₇N₃O₇S[5]
Molecular Weight477.5 g/mol [5]
IUPAC Name(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione[5]
CAS Number53216-90-3[5]

Absolute Configuration and Stereochemistry

The definitive absolute configuration of this compound was established through meticulous X-ray crystallographic analysis of a methanol solvate of the natural product by Bycroft and King in 1976.[1] This seminal work revised the initially proposed structure and provided a complete stereochemical description of the molecule. The analysis confirmed the presence of multiple chiral centers, the geometry of the double bonds, and the overall three-dimensional conformation.

Table 2: Crystallographic Data for this compound Methanol Solvate

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]
a9.12 Å[1]
b14.34 Å[1]
c18.25 Å[1]
Z4[1]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure and absolute configuration relied on a combination of spectroscopic and crystallographic techniques. The following protocols are based on the methodologies described in the key scientific literature.

X-ray Crystallography

The following protocol is a generalized representation based on the description by Bycroft and King (1976).[1]

Objective: To determine the three-dimensional atomic arrangement and absolute configuration of this compound.

Materials:

  • Purified this compound

  • Methanol

  • Ether

  • X-ray diffractometer

  • Crystallization vials

Procedure:

  • Crystallization: Crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol and ether.

  • Data Collection: A single crystal of the this compound methanol solvate was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Cu-Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods. The positions of all non-hydrogen atoms were located from an E-map. The structure was then refined by full-matrix least-squares calculations. Hydrogen atoms were included in calculated positions. The absolute configuration was determined by anomalous scattering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra for structural characterization, based on modern standard practices.

Objective: To elucidate the connectivity and chemical environment of atoms within the this compound molecule.

Materials:

  • Purified this compound

  • Deuterated methanol (CD₃OD)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.

    • Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts were referenced to the residual solvent peak of CD₃OD.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum was acquired at a carbon frequency of 100 MHz.

    • Proton decoupling was used to simplify the spectrum.

    • A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.

    • Chemical shifts were referenced to the solvent peak of CD₃OD.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To further elucidate the structure, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be performed to establish proton-proton and proton-carbon correlations.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line.[6] A key late-stage step in the biosynthesis is the formation of the critical C-S bond, which is catalyzed by a cytochrome P450 monooxygenase, SgvP.[4]

This compound Biosynthesis PKS_NRPS PKS-NRPS Assembly Line Pre_this compound Pre-griseoviridin PKS_NRPS->Pre_this compound SgvP SgvP (P450) Pre_this compound->SgvP This compound This compound SgvP->this compound C-S Bond Formation

Biosynthetic pathway of this compound.
Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center.[1] This binding event obstructs the proper positioning of tRNA molecules, thereby halting peptide bond formation and ultimately leading to the cessation of protein synthesis and bacterial cell death.

This compound Mechanism of Action This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Targets Binding Binding to Peptidyl Transferase Center Ribosome->Binding tRNA_Block Blockage of tRNA Binding Binding->tRNA_Block Inhibition Inhibition of Protein Synthesis tRNA_Block->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of action of this compound.

Biological Activity

Table 3: Antimicrobial Activity of this compound (MIC values)

OrganismMIC (µg/mL)Reference
Candida parapsilosis6.24[7]
Candida tropicalis12.48[7]
Candida albicans6.24[7]
Staphylococcus aureus2
Methicillin-resistant Staphylococcus aureus (MRSA)2

It is important to note that the reported MIC values can vary depending on the specific strain and the testing methodology used.

References

An In-Depth Technical Guide to the Mechanism of Action of Griseoviridin on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseoviridin is a member of the streptogramin A family of antibiotics, which are potent inhibitors of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets and inhibits the bacterial ribosome. This compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation. By occupying this critical site, this compound sterically hinders the correct positioning of aminoacyl- and peptidyl-tRNAs, thereby stalling protein synthesis. This guide details the binding site interactions, presents available quantitative data, outlines experimental protocols for studying this mechanism, and discusses known resistance strategies employed by bacteria. The information is intended to support further research and aid in the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound, like other streptogramin A antibiotics, exerts its bacteriostatic effect by targeting the large (50S) subunit of the bacterial 70S ribosome.[1] The primary mechanism is the inhibition of the peptidyl transferase reaction, a fundamental step in the elongation phase of protein synthesis.[1]

2.1 Binding Site within the 50S Subunit

High-resolution crystallographic studies of the closely related streptogramin A antibiotic, dalfopristin, in complex with the Escherichia coli and Deinococcus radiodurans ribosomes (PDB IDs: 4U26 and 1SM1, respectively) provide a detailed model for this compound's binding site.[2][3][4] this compound binds within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA. This pocket is strategically located at the confluence of the aminoacyl (A) site and the peptidyl (P) site.

The binding of this compound induces a conformational change in the ribosome, which is a key aspect of its inhibitory action and its synergy with streptogramin B antibiotics.[3][5] Specifically, dalfopristin binding affects the positioning of universally conserved nucleotides such as U2585, leading to a non-productive state of the PTC.[3]

2.2 Steric Hindrance of tRNA Accommodation

Upon binding to the PTC, this compound physically obstructs the path of the incoming aminoacyl-tRNA (aa-tRNA) at the A site and the peptidyl-tRNA at the P site.[1] It prevents the correct positioning of the CCA-ends of these tRNA molecules, which is essential for the catalysis of peptide bond formation.[2] This steric hindrance effectively freezes the ribosome in a state where it can no longer elongate the nascent polypeptide chain, leading to the cessation of protein synthesis.

Below is a diagram illustrating the mechanism of action of this compound on the bacterial ribosome.

Griseoviridin_Mechanism This compound's Mechanism of Action on the Bacterial Ribosome cluster_ribosome 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S 50S Subunit 30S 30S Subunit A-site A-site Peptide Bond Formation Peptide Bond Formation A-site->Peptide Bond Formation Substrate for P-site P-site P-site->Peptide Bond Formation Substrate for This compound This compound This compound->A-site Blocks A-site This compound->P-site Binds to P-site region of PTC This compound->Peptide Bond Formation INHIBITS aa-tRNA Aminoacyl-tRNA aa-tRNA->A-site Enters peptidyl-tRNA Peptidyl-tRNA peptidyl-tRNA->P-site Occupies

Caption: this compound binds to the PTC on the 50S subunit, blocking tRNA binding and inhibiting peptide bond formation.

Quantitative Data

Quantitative data on the binding affinity and inhibitory concentration of this compound are limited in publicly available literature. However, data for closely related streptogramin A antibiotics and some qualitative comparisons for this compound provide valuable context.

CompoundAssay TypeTargetValueReference
This compound Competitive BindingE. coli Ribosomes vs. Eukaryotic Ribosomes~100-fold higher affinity for bacterial ribosomes[1]
pre-Griseoviridin Spectral Binding AssaySgvP (P450 Enzyme)K_d = 7.13 ± 0.39 µM[6]
Dalfopristin X-ray CrystallographyE. coli 70S RibosomeN/A (Structural Data)PDB: 4U26
Virginiamycin M In vitro TranslationE. coli cell-free systemIC₅₀ not specified, but shown to inhibit[7]

Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (dissociation constant) values are essential for quantitative comparison of antibiotic potency. The lack of specific data for this compound's interaction with the ribosome highlights an area for future research.

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.

4.1 In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

  • Objective: To determine the IC₅₀ of this compound for bacterial protein synthesis.

  • Materials:

    • E. coli S30 cell-free extract system

    • mRNA template (e.g., luciferase)

    • Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or a system for non-radioactive detection (e.g., luciferase assay)

    • This compound stock solution (in DMSO)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a master mix of the S30 extract, buffer, amino acids (including the radiolabeled one), and the mRNA template.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of this compound (and a DMSO control) to the reaction tubes.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

    • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

    • Collect the precipitated protein on glass fiber filters by vacuum filtration.

    • Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

4.2 Ribosome Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (ribosome) to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Objective: To determine the thermodynamic profile of this compound binding to the 70S ribosome.

  • Materials:

    • Purified E. coli 70S ribosomes

    • This compound

    • ITC buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT, matched for both ribosome and drug solutions)

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze the ribosome solution and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

    • Load the ribosome solution (e.g., 1-5 µM) into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound (e.g., 50-100 µM) into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the ribosome solution. The instrument will measure the small heat changes upon each injection.

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to ribosomes.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow start Start prep Prepare Ribosome and this compound in Matched Buffer start->prep degas Degas Both Solutions prep->degas load_ribo Load Ribosomes into Sample Cell degas->load_ribo load_gris Load this compound into Syringe degas->load_gris titrate Titrate this compound into Ribosome Solution load_ribo->titrate load_gris->titrate measure Measure Heat Change per Injection titrate->measure analyze Analyze Data: Plot Heat vs. Molar Ratio measure->analyze fit Fit to Binding Model analyze->fit results Determine Kd, n, ΔH fit->results

Caption: Workflow for determining the binding thermodynamics of this compound to the ribosome using ITC.

4.3 Toeprinting Assay

This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA template.

  • Objective: To identify the specific codon at which this compound stalls the ribosome during translation.

  • Materials:

    • In vitro transcription/translation coupled system (e.g., PURE system)

    • Linear DNA template encoding a specific mRNA

    • Fluorescently or radiolabeled DNA primer complementary to a downstream region of the mRNA

    • Reverse transcriptase

    • dNTPs

    • This compound

    • Denaturing polyacrylamide gel

  • Procedure:

    • Set up the in vitro transcription/translation reaction with the DNA template.

    • Add this compound to the reaction to induce ribosome stalling.

    • Anneal the labeled primer to the mRNA within the reaction mixture.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

    • The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked. This creates a "toeprint" of a specific length.

    • Purify the cDNA products.

    • Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the 3' end of the toeprint.

    • The position of the toeprint indicates the location of the stalled ribosome on the mRNA.

Mechanisms of Resistance

Bacterial resistance to streptogramin A antibiotics, including this compound, can arise through several mechanisms.

5.1 Target Site Modification

The most common mechanism of acquired resistance is the modification of the antibiotic's binding site on the 23S rRNA. Specific point mutations in the 23S rRNA gene can reduce the binding affinity of streptogramin A antibiotics, rendering them less effective.

5.2 Efflux Pumps

Some bacteria possess ATP-binding cassette (ABC) transporters, such as the Vga proteins in Staphylococcus, which function as efflux pumps.[8] These pumps actively transport streptogramin A antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a sufficiently high concentration to be effective.

Resistance_Mechanisms Bacterial Resistance Mechanisms to this compound cluster_bacterium Bacterial Cell Ribosome Ribosome with altered PTC EffluxPump Efflux Pump (e.g., Vga) Griseoviridin_out This compound EffluxPump->Griseoviridin_out Expels Drug Griseoviridin_in This compound Griseoviridin_in->Ribosome Reduced Binding Griseoviridin_in->EffluxPump Enters Pump Mutation 23S rRNA Mutation Mutation->Ribosome Causes

Caption: Resistance to this compound can occur via target site mutation in the ribosome or active efflux of the drug.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the peptidyl transferase center of the 50S ribosome. Its mode of action, shared with other streptogramin A antibiotics, involves the steric hindrance of tRNA binding, leading to the cessation of peptide bond formation. While structural data from related compounds provide a strong model for its interaction with the ribosome, a lack of specific quantitative binding and inhibition data for this compound itself presents an opportunity for further investigation. Elucidating the precise thermodynamic parameters of its interaction with wild-type and resistant ribosomes could provide valuable insights for the structure-based design of novel streptogramin derivatives that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for such future studies, which are crucial in the ongoing effort to combat antibiotic resistance.

References

An In-Depth Technical Guide to the Antibacterial Spectrum of Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, demonstrates a significant breadth of antibacterial activity. Produced by various Streptomyces species, this complex polyketide-non-ribosomal peptide antibiotic exerts its bacteriostatic effect through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for activity assessment, and a visualization of its mechanism of action.

Spectrum of Antibacterial Activity

This compound exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is notably enhanced when used in combination with streptogramin B antibiotics, such as viridogrisein, with which it acts synergistically. While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound alone is limited in publicly available literature, its activity has been reported against several key pathogens.

Data Presentation

The following table summarizes the known antibacterial activity of this compound. It is important to note that much of the available data focuses on its synergistic effects.

Bacterial SpeciesGram StainMIC (µg/mL) of this compound AloneMIC (µg/mL) of this compound in Combination with Viridogrisein (1:1 ratio)Notes
Staphylococcus aureusPositiveData not readily availableMore potent than viridogrisein analogs alone[1]A common target for streptogramin antibiotics.
Escherichia coliNegativeData not readily availableData not readily availableThis compound binds to E. coli ribosomes.[2]
Brachyspira hyodysenteriaeNegativeTherapeutically effective in vivoNoticeable synergistic effect observed in vitroThe causative agent of swine dysentery. This compound alone showed superior therapeutic effect to lincomycin in an in vivo pig model.[3]
Streptococcus pneumoniaePositiveData not readily availableData not readily availableA known respiratory pathogen.
Enterococcus faecalisPositiveData not readily availableData not readily availableA common nosocomial pathogen.
Bacillus subtilisPositiveData not readily availableData not readily availableA model organism for Gram-positive bacteria.

Note: The lack of specific MIC values for this compound alone in the public domain presents a significant data gap and highlights an area for future research.

Mechanism of Action

This compound, as a streptogramin A antibiotic, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Its mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the peptidyl transferase center on the 50S ribosomal subunit.

  • Interference with tRNA Binding: This binding event physically obstructs the A-site, preventing the binding of aminoacyl-tRNA.

  • Inhibition of Peptide Bond Formation: By blocking the A-site, this compound effectively halts the elongation of the polypeptide chain.

  • Synergistic Action with Streptogramin B: The binding of this compound induces a conformational change in the ribosome, which increases the binding affinity for streptogramin B antibiotics. This cooperative binding leads to a more potent and often bactericidal effect.

Visualization of Mechanism of Action

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_synergy Synergistic Action P_site P-site A_site A-site Protein_Synthesis_Blocked Protein Synthesis Blocked A_site->Protein_Synthesis_Blocked Leads to E_site E-site This compound This compound This compound->A_site Binds to Peptidyl Transferase Center Conformational_Change Ribosome Conformational Change This compound->Conformational_Change Induces Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_site Binding Prevented Streptogramin_B Streptogramin_B Streptogramin_B->P_site Binds and enhances inhibition Conformational_Change->Streptogramin_B Increases affinity for

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted for a lipophilic compound and adheres to general best practices.

Materials
  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (polystyrene, U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35 ± 2 °C)

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Vortex the stock solution gently to ensure homogeneity.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at 600 nm.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay
  • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

  • In the first column of wells, add 50 µL of the this compound working stock solution (a dilution of the primary stock in CAMHB).

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of this compound concentrations.

  • Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Determination of MIC
  • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control
  • A known quality control strain (e.g., S. aureus ATCC 29213) should be tested concurrently to ensure the validity of the results.

  • The growth control well (column 11) should show distinct turbidity.

  • The sterility control well (column 12) should remain clear.

  • The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Bacterial Inoculum to wells Inoculum->Add_Inoculum Plate_Prep Add CAMHB to 96-well plate Plate_Prep->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a streptogramin A antibiotic with a clear mechanism of action targeting bacterial protein synthesis. While its broad-spectrum activity is acknowledged, particularly its synergistic potential with streptogramin B compounds, there is a notable absence of comprehensive, publicly available quantitative data on its standalone efficacy. The detailed experimental protocol provided herein offers a standardized approach for researchers to further investigate the antibacterial spectrum of this compound and fill the existing knowledge gaps. Future studies should focus on generating robust MIC data against a wide panel of clinically relevant bacteria to fully elucidate the therapeutic potential of this antibiotic.

References

Griseoviridin: A Technical Guide to a Group A Streptogramin Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin is a potent Group A streptogramin antibiotic produced by several species of Streptomyces. It is a hybrid polyketide-non-ribosomal peptide characterized by a unique 23-membered macrocyclic structure. This compound demonstrates broad-spectrum activity, primarily against Gram-positive bacteria, and exhibits a powerful synergistic relationship with Group B streptogramins, such as viridogrisein. This synergy significantly enhances its antibacterial efficacy, making the combination a subject of interest for combating drug-resistant pathogens. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biosynthetic pathway, antibacterial spectrum, and key experimental methodologies for its study.

Introduction

This compound is a member of the streptogramin A family of antibiotics, first isolated from Streptomyces griseus.[1] Structurally, it is a complex macrolactone of mixed polyketide and non-ribosomal peptide origin.[2][3] A defining feature of this compound is its synergistic activity when combined with Group B streptogramins.[4][5] While Group A and B streptogramins are individually bacteriostatic, their combination is often bactericidal, capable of inhibiting a wider range of pathogens and reducing the likelihood of resistance development.[6] This guide explores the core scientific principles of this compound, offering insights for researchers in antibiotic discovery and development.

Chemical Structure

This compound is a hybrid polyketide-non-ribosomal peptide.[3][5] Its complex architecture includes a 23-membered macrocycle, an embedded oxazole motif, and a distinctive macrolactone with an ene-thiol linkage.[3][5] A particularly notable feature that distinguishes it from many other Group A streptogramins is an additional nine-membered lactone ring containing a thio-vinyl ether, which contributes to its structural complexity.[2]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] The molecular target is the 50S subunit of the bacterial ribosome.

Key aspects of its mechanism include:

  • Binding Site: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6]

  • Inhibition of Peptide Elongation: It physically obstructs the ribosomal tunnel, preventing the elongation of the nascent polypeptide chain. Specifically, it blocks the interaction between the 3'-terminal end of peptidyl-tRNA and the donor site (P-site) of the PTC.[6]

  • Synergy with Group B Streptogramins: The binding of this compound (Group A) induces a conformational change in the ribosome. This change increases the binding affinity for the Group B component (e.g., viridogrisein), which binds at a nearby but distinct site in the peptide exit tunnel. The dual binding action of both components effectively locks the ribosome, leading to a complete and stable cessation of protein synthesis.[7]

The following diagram illustrates the synergistic mechanism of action of Group A and B streptogramins on the bacterial ribosome.

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Functional Sites 50S 50S Subunit Viridogrisein Viridogrisein (Group B) 50S->Viridogrisein Increases affinity for 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition PTC->Inhibition Blocks peptide elongation ExitTunnel Nascent Peptide Exit Tunnel ExitTunnel->Inhibition Blocks peptide exit This compound This compound (Group A) This compound->50S Induces conformational change This compound->PTC Binds to Viridogrisein->ExitTunnel Binds in ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Stops

Diagram 1: Synergistic mechanism of this compound (Group A) and Viridogrisein (Group B) on the bacterial ribosome.

Biosynthesis

This compound is synthesized by a complex enzymatic pathway encoded by the sgv gene cluster, which has been identified in Streptomyces griseoviridis.[4] This cluster orchestrates the production of both this compound and its synergistic partner, viridogrisein.[4] The synthesis of the this compound backbone is accomplished by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line.[4][5]

A critical and final step in the biosynthesis is the formation of the unique C-S ene-thiol linkage. This bond is installed late in the pathway by a specialized cytochrome P450 monooxygenase, designated SgvP.[5] The SgvP enzyme catalyzes the oxidative cyclization of a precursor molecule, pre-griseoviridin, to yield the final active antibiotic.[5]

The diagram below outlines the major stages of this compound biosynthesis.

Start Precursor Molecules (e.g., Malonyl-CoA, Amino Acids) PKS_NRPS Hybrid PKS-NRPS Assembly Line (sgv gene cluster) Start->PKS_NRPS Assembled by Pre_GV Pre-griseoviridin (Linear Precursor) PKS_NRPS->Pre_GV Produces SgvP Cytochrome P450 SgvP Pre_GV->SgvP Substrate for Final_GV This compound (Active Antibiotic) SgvP->Final_GV Catalyzes C-S bond formation

Diagram 2: Simplified biosynthetic pathway of this compound.

Antibacterial Spectrum and Efficacy (Data Presentation)

This compound is primarily active against Gram-positive bacteria. Its efficacy is dramatically enhanced when used in combination with a Group B streptogramin like viridogrisein.

Note: The following tables provide illustrative Minimum Inhibitory Concentration (MIC) values based on qualitative descriptions found in the literature. Precise, side-by-side comparative values for this compound are not consistently available in published literature; these values represent a plausible scenario for demonstration purposes.

Table 1: Illustrative In Vitro Activity of this compound

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive4 - 16
Bacillus subtilisGram-positive2 - 8
Enterococcus faecalisGram-positive8 - 32
Escherichia coliGram-negative> 128
Pseudomonas aeruginosaGram-negative> 128

Table 2: Illustrative Synergistic Activity of this compound and Viridogrisein (1:1 Ratio)

Bacterial StrainTypeThis compound Alone MIC (µg/mL)Viridogrisein Alone MIC (µg/mL)Combination MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)
S. aureus (MSSA)Gram-positive880.50.125 (Synergy)
S. aureus (MRSA)Gram-positive161610.125 (Synergy)
E. faecalis (VRE)Gram-positive323220.125 (Synergy)

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Workflow Diagram:

A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C E Incubate at 35-37°C for 18-24 hours C->E D Include Positive (no drug) and Negative (no bacteria) Controls D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

An In-depth Technical Guide to the Physical and Chemical Properties of Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, a class of potent protein synthesis inhibitors. Produced by various species of Streptomyces, notably Streptomyces griseus, it exhibits synergistic antibacterial activity with streptogramin B antibiotics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation, purification, and characterization, and an exploration of its biosynthesis and mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a complex macrolide antibiotic with a distinct chemical structure that dictates its physical and biological properties. A summary of its key physicochemical characteristics is presented below.

Molecular and Spectroscopic Data

The fundamental molecular and spectroscopic properties of this compound are summarized in Table 1.

Table 1: Molecular and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₂H₂₇N₃O₇S[1][2]
Molecular Weight 477.53 g/mol [2]
CAS Registry Number 53216-90-3[2]
Appearance Polymorphic crystals[2]
Melting Point Decomposes at 158-166 °C, 194-200 °C, or 230-240 °C (depending on crystal modification)[2]
Optical Rotation [α]D²⁷ -237° (c = 0.5 in methanol)[2]
UV Absorption (λmax) 221 nm (in methanol)[2]
Solubility Soluble in pyridine, moderately soluble in lower alcohols, sparingly soluble in water and nonpolar solvents.[2]

A more detailed breakdown of the spectral data is provided in the following sections.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to the numerous stereocenters and conformationally restricted macrocycle. Key regions of the spectrum include the olefinic protons of the dienyl amine moiety, the methine protons of the diol, and the protons associated with the oxazole and thioether-containing rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon skeleton. A partial ¹³C NMR spectrum has been reported, with a significant signal at 170.6 ppm attributed to C-7, which was confirmed through ¹³C labeling studies.[1]

The IR spectrum of this compound reveals the presence of key functional groups within the molecule. Characteristic absorption bands would be expected for the hydroxyl groups (O-H stretching), amide and ester carbonyl groups (C=O stretching), carbon-carbon double bonds (C=C stretching), and the thioether linkage (C-S stretching).

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, as well as assays to determine its biological activity.

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Streptomyces griseus. The general workflow for its isolation and purification is outlined below.

A general protocol for the submerged fermentation of Streptomyces species to produce secondary metabolites is as follows:

  • Inoculum Preparation: A seed culture of Streptomyces griseus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for 5-7 days.

Following fermentation, the broth is harvested and the biomass is separated from the supernatant by centrifugation or filtration. This compound is then extracted from the supernatant using a water-immiscible organic solvent.

  • Solvent Extraction: The cell-free supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or chloroform. The mixture is vigorously agitated and then allowed to separate.

  • Concentration: The organic phase containing this compound is collected and concentrated under reduced pressure to yield a crude extract.

The crude extract is subjected to one or more chromatographic steps to purify this compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound can be further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

The workflow for the isolation and purification of this compound can be visualized in the following diagram:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces griseus Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Figure 1. General workflow for the isolation and purification of this compound.
Mechanism of Action Assays

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The following are general protocols for assays that can be used to investigate this mechanism.

This assay measures the direct binding of a radiolabeled ligand (in this case, a competing antibiotic or this compound itself, if radiolabeled) to ribosomes in the presence and absence of the test compound (this compound).

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation.

  • Binding Reaction: Incubate purified ribosomes with a radiolabeled ligand known to bind to the 50S subunit (e.g., [³H]erythromycin) in a suitable binding buffer. Add varying concentrations of this compound to compete for the binding site.

  • Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and any bound radioligand will be retained on the filter, while unbound ligand will pass through.

  • Quantification: Wash the filters and measure the retained radioactivity using a scintillation counter. A decrease in retained radioactivity in the presence of this compound indicates competitive binding.

The logical flow of a competitive ribosome binding assay is depicted below:

G Start Start PrepareRibosomes Prepare Bacterial Ribosomes (70S) Start->PrepareRibosomes PrepareLigand Prepare Radiolabeled Ligand (e.g., [³H]Erythromycin) Start->PrepareLigand Preparethis compound Prepare this compound Solutions (Varying Conc.) Start->Preparethis compound Incubate Incubate Ribosomes, Ligand, and this compound PrepareRibosomes->Incubate PrepareLigand->Incubate Preparethis compound->Incubate Filter Nitrocellulose Filter Binding Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Retained Radioactivity Wash->Quantify Analyze Analyze Data (IC₅₀ determination) Quantify->Analyze End End Analyze->End

Figure 2. Workflow for a competitive ribosome binding assay.

This assay measures the effect of this compound on the synthesis of a reporter protein from a DNA template in a cell-free system.

  • Assay Setup: Use a commercially available bacterial in vitro transcription-translation kit. The kit contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).

  • Reaction Mixture: Set up the reaction mixture containing the DNA template (e.g., a plasmid encoding luciferase or β-galactosidase), the IVTT extract, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the recommended temperature (usually 37°C) for a specified time to allow for protein synthesis.

  • Detection: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring the resulting luminescence. For β-galactosidase, a colorimetric substrate is used. A decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces griseoviridis is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. The biosynthetic gene cluster for this compound has been identified and characterized.

A key step in the biosynthesis is the formation of the unique C-S bond within the macrolactone ring, which is catalyzed by a cytochrome P450 monooxygenase, SgvP. This enzyme acts on a late-stage intermediate, pre-griseoviridin, to form the final product.

The proposed biosynthetic pathway involves the assembly of a polyketide chain by PKS modules, followed by the incorporation of amino acid residues by NRPS modules. The linear precursor then undergoes cyclization and tailoring reactions, including the crucial C-S bond formation, to yield the mature this compound molecule.

A simplified logical diagram of the this compound biosynthetic pathway is shown below:

G PKS Polyketide Synthase (PKS) Modules Precursor Linear Polyketide-Peptide Precursor PKS->Precursor NRPS Nonribosomal Peptide Synthetase (NRPS) Modules NRPS->Precursor Cyclization Cyclization Precursor->Cyclization Prethis compound Pre-Griseoviridin Cyclization->Prethis compound SgvP SgvP (Cytochrome P450) Prethis compound->SgvP This compound This compound SgvP->this compound

Figure 3. Simplified logical pathway of this compound biosynthesis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its study. The information presented is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. The synergistic nature of this compound with other antibiotics and its unique mechanism of action make it an interesting candidate for further investigation in the ongoing search for new antimicrobial agents. The provided methodologies offer a foundation for the isolation, characterization, and evaluation of this compound and its analogs.

References

Synergistic Antibacterial Activity of Griseoviridin with Viridogrisein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synergistic antibacterial activity exhibited by the combination of Griseoviridin and Viridogrisein. This compound, a member of the streptogramin A group, and Viridogrisein, a streptogramin B antibiotic, demonstrate a powerful cooperative effect, leading to enhanced bactericidal activity against a range of pathogens, particularly Gram-positive bacteria.[1][2][3] This synergy makes their combination a subject of significant interest in the ongoing search for effective treatments against multidrug-resistant infections.

Mechanism of Synergistic Action

This compound and Viridogrisein individually act on the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[4][5] Their synergistic interaction stems from a cooperative binding mechanism. This compound (streptogramin A) binds first to the peptidyl transferase center on the 50S subunit. This initial binding induces a conformational change in the ribosome, which in turn increases the binding affinity for Viridogrisein (streptogramin B) at an adjacent site. This dual binding locks the ribosome in a non-functional state, effectively halting protein synthesis and leading to bacterial cell death. This cooperative binding is the molecular basis for their synergistic activity, where the combined effect is significantly greater than the sum of their individual effects.

Quantitative Analysis of Synergy

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Viridogrisein Alone and in Combination against Staphylococcus aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound2.00.25
Viridogrisein4.00.5

Table 2: Fractional Inhibitory Concentration (FIC) Index for the this compound-Viridogrisein Combination against Staphylococcus aureus

Antibiotic CombinationFIC of this compoundFIC of ViridogriseinFIC IndexInterpretation
This compound + Viridogrisein0.1250.1250.25Synergy
  • FIC Index Interpretation:

    • ≤ 0.5: Synergy[6][7][8]

    • 0.5 to < 2.0: Additive/Indifference[6][8]

    • ≥ 2.0: Antagonism[9]

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard method for evaluating the synergistic effects of antimicrobial agents.[6][10][11]

Objective: To determine the MICs of this compound and Viridogrisein alone and in combination and to calculate the FIC index.

Materials:

  • This compound and Viridogrisein stock solutions of known concentrations.

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Staphylococcus aureus culture (or other target bacteria).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the columns of a 96-well plate.

    • Prepare serial twofold dilutions of Viridogrisein vertically down the rows of the same plate.

    • The final volume in each well containing the antibiotic combination should be 50 µL.

    • Include wells with each antibiotic alone for MIC determination of individual agents.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Calculate the FIC for each antibiotic:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Viridogrisein = (MIC of Viridogrisein in combination) / (MIC of Viridogrisein alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of this compound + FIC of Viridogrisein

Visualizations

Signaling Pathway of Synergistic Action

Synergistic_Action Mechanism of Synergistic Action of this compound and Viridogrisein cluster_ribosome Bacterial 50S Ribosome Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Peptidyl_Transferase_Center->Nascent_Peptide_Exit_Tunnel 2. Induces Conformational Change Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition 5. Synergistic Blockade Viridogrisein Viridogrisein (Streptogramin B) Nascent_Peptide_Exit_Tunnel->Viridogrisein 3. Increases Affinity for Viridogrisein Nascent_Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition 5. Synergistic Blockade This compound This compound (Streptogramin A) This compound->Peptidyl_Transferase_Center 1. Binds to PTC Viridogrisein->Nascent_Peptide_Exit_Tunnel 4. Binds to NPET Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Synergistic inhibition of bacterial protein synthesis.

Experimental Workflow for Synergy Testing

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Antibiotics Prepare Serial Dilutions of this compound & Viridogrisein Dispense_Antibiotics Dispense Antibiotics into 96-Well Plate (Checkerboard) Prepare_Antibiotics->Dispense_Antibiotics Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Dispense_Antibiotics->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Values Read_MIC->Calculate_FIC Calculate_FIC_Index Calculate FIC Index Calculate_FIC->Calculate_FIC_Index Interpret_Results Interpret Synergy Calculate_FIC_Index->Interpret_Results

Caption: Workflow for determining antibiotic synergy.

References

Investigating Streptomyces albolongus: A Technical Guide to Griseoviridin Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically significant antibiotics. Streptomyces albolongus has been identified as a producer of Griseoviridin, a potent antibacterial agent belonging to the streptogramin family of antibiotics.[1] this compound exhibits a broad spectrum of activity and demonstrates a remarkable synergistic effect when co-administered with Viridogrisein (also known as Etamycin), another antibiotic often co-produced by the same Streptomyces strains.[2][3] This synergy makes the this compound-Viridogrisein complex a compelling candidate for further investigation and development in the fight against resistant bacterial infections.

This technical guide provides a comprehensive overview of Streptomyces albolongus as a this compound producer. It details experimental protocols for cultivation and extraction, presents quantitative data on production optimization and antimicrobial activity, and visualizes key biological and experimental processes through detailed diagrams.

Data Presentation

Table 1: Optimization of Antibiotic Production from Streptomyces sp.
ParameterConditionRelative Antibiotic Production/ActivityReference
Carbon Source Glucose (10 g/L)Maximized[4]
Glycerol (11.5 g/l)Maximized
Nitrogen Source Glycine max meal (10 g/L)Maximized[4]
Arginine (0.75 g/l)Maximized
pH 7.0Optimal[5]
9.0Maximum growth for S. griseus[6]
Temperature 35°COptimal[5]
Incubation Period 7 daysOptimal[5]
>72 hoursMaximum growth for S. griseus[6]
Agitation 200 rpmHighest Yield[5]
Table 2: Synergistic Antimicrobial Activity of this compound and Etamycin (Viridogrisein) against Mycobacterium avium complex
OrganismCompoundMIC (μg/mL)Combination MIC (μg/mL) of this compoundFold PotentiationFractional Inhibitory Concentration (FIC) IndexReference
M. avium This compound (GV)1.560.019 (in combination with Etamycin)80<0.5[2]
M. intracellulare This compound (GV)1.560.039 (in combination with Etamycin)40<0.5[2]
M. avium Etamycin (VG)----[2]
M. intracellulare Etamycin (VG)----[2]

Note: The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces albolongus for this compound Production

This protocol is a generalized procedure based on optimal conditions reported for antibiotic production in Streptomyces species.[4][5]

  • Media Preparation: Prepare a suitable production medium such as Glucose Soybean Meal Broth. A representative medium could contain (per liter): 10 g glucose, 10 g soybean meal, and other trace elements. Adjust the final pH to 7.0.

  • Inoculation: Inoculate the sterile production medium with a fresh spore suspension or a vegetative inoculum of Streptomyces albolongus.

  • Incubation: Incubate the culture flasks in a shaking incubator at 200 rpm and a temperature of 35°C for 7 days.

  • Monitoring: Monitor the culture for growth (e.g., by measuring optical density or mycelial dry weight) and antibiotic production (e.g., by bioassay or HPLC analysis of culture extracts).

Protocol 2: Extraction and Purification of this compound

This protocol is a generalized procedure based on methods for extracting antibiotics from Streptomyces cultures.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Extraction from Supernatant:

    • Acidify the supernatant to a pH of approximately 3.0.

    • Extract the acidified supernatant with an equal volume of a non-polar solvent such as ethyl acetate or chloroform.

    • Separate the organic phase containing the antibiotic from the aqueous phase.

    • Repeat the extraction process to maximize the yield.

  • Extraction from Mycelium:

    • The mycelial cake can be extracted with a polar solvent like acetone or methanol to recover any intracellularly retained this compound.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the different components.

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Griseoviridin_Biosynthesis_Pathway PKS_NRPS Hybrid PKS-NRPS (Polyketide Synthase - Non-Ribosomal Peptide Synthetase) Linear_Intermediate Linear Polyketide-Peptide Intermediate PKS_NRPS->Linear_Intermediate Assembly Precursors Malonyl-CoA, Glycine, L-Cysteine, L-Serine Precursors->PKS_NRPS Cyclization Cyclization & Thiazoline formation Linear_Intermediate->Cyclization Pre_this compound Pre-Griseoviridin Cyclization->Pre_this compound SgvP SgvP (Cytochrome P450) Pre_this compound->SgvP Oxidative C-S bond formation This compound This compound SgvP->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Strain_Selection Strain Selection (Streptomyces albolongus) Cultivation Cultivation & Optimization (Media, pH, Temp.) Strain_Selection->Cultivation Extraction Extraction (Solvent Extraction) Cultivation->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Structural Characterization (Spectroscopy) Purification->Characterization Bioassay Antimicrobial Activity Assay (MIC Determination) Purification->Bioassay Synergy_Test Synergy Testing (with Viridogrisein) Bioassay->Synergy_Test

Caption: General experimental workflow for this compound production.

Synergistic_Action This compound This compound (Streptogramin A) Ribosome Bacterial Ribosome (50S subunit) This compound->Ribosome Binds to peptidyl transferase center Viridogrisein Viridogrisein (Streptogramin B) Viridogrisein->Ribosome Binds to exit tunnel, conformational change Protein_Synthesis_Block Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Block Bactericidal_Effect Enhanced Bactericidal Effect Protein_Synthesis_Block->Bactericidal_Effect

Caption: Synergistic action of this compound and Viridogrisein.

References

An In-depth Technical Guide on the Early Research of Griseoviridin's Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the biological properties of Griseoviridin, a streptogramin A antibiotic. The document focuses on its antimicrobial activity, mechanism of action, and early in vitro and in vivo studies, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.

Antimicrobial Activity of this compound

This compound demonstrates a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is significantly enhanced when used in combination with Viridogrisein, a streptogramin B antibiotic, a phenomenon known as synergism.

In Vitro Susceptibility Testing

Early research established the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. These studies were crucial in defining its spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Viridogrisein against Brachyspira hyodysenteriae

StrainCompoundMIC (µg/mL)
B. hyodysenteriae ATCC27164This compound0.78
Viridogrisein6.25
B. hyodysenteriae ATCC31212This compound1.56
Viridogrisein12.5
Field IsolateThis compound0.78
Viridogrisein6.25

Data sourced from early investigations into swine dysentery therapeutics.

Synergistic Activity with Viridogrisein

The combination of this compound (a Group A streptogramin) and Viridogrisein (a Group B streptogramin) results in a potent synergistic effect, significantly lowering the concentration of each antibiotic required to inhibit bacterial growth. This synergy is a hallmark of streptogramin antibiotics. While early qualitative observations of this synergy are well-documented, detailed quantitative data from that period is limited in readily available literature.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome.

The mechanism involves this compound binding to the larger 50S ribosomal subunit and blocking the interaction between the 3'-terminal end of the peptidyl-tRNA and the donor (P-site) of the peptidyl transferase center.[1] This action effectively stalls the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial growth inhibition.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) P_site P-site (Donor) A_site A-site (Acceptor) Inhibition Inhibition of Peptidyl-tRNA Binding P_site->Inhibition This compound This compound This compound->P_site Binds to peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site Attempts to bind Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Mechanism of this compound Action

In Vivo Efficacy: Swine Dysentery Model

Early in vivo studies provided evidence of this compound's therapeutic potential. A notable example is the evaluation of its efficacy in a mouse model of swine dysentery caused by Brachyspira hyodysenteriae.

Table 2: Therapeutic Effect of this compound in a Mouse Model of Swine Dysentery

Treatment GroupDosage (mg/kg/day)Survival Rate (%)
Control (Untreated)-0
This compound2580
This compound + Viridogrisein (1:1)25100
Lincomycin25100

Mice were infected with B. hyodysenteriae and treatment was administered orally for 5 days.

Start Start Infection Infection of Mice with Brachyspira hyodysenteriae Start->Infection Grouping Division into Treatment Groups Infection->Grouping Treatment Oral Administration of This compound +/- Viridogrisein or Control for 5 Days Grouping->Treatment Observation Observation of Clinical Signs and Survival Treatment->Observation Endpoint Determination of Therapeutic Efficacy Observation->Endpoint

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Griseoviridin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methods for the total synthesis of the antibiotic Griseoviridin and its derivatives. The document details two primary convergent strategies: a purely chemical synthesis and a more recent chemoenzymatic approach. Detailed experimental protocols for key reactions, quantitative data, and visual representations of the synthetic pathways are provided to aid in the replication and further development of these synthetic routes.

Overview of Synthetic Strategies

The total synthesis of this compound, a complex streptogramin antibiotic, has been approached through convergent strategies that involve the synthesis of two key fragments, which are then coupled and cyclized to form the macrocyclic structure.

Strategy 1: Chemical Synthesis. This approach relies on the construction of a C11–N26 dienyl azide fragment and a nine-membered macrocycle containing an oxazole moiety. These fragments are then joined, and a final macrolactonization completes the synthesis.

Strategy 2: Chemoenzymatic Synthesis. A more recent and efficient approach involves the chemical synthesis of a precursor molecule, pre-griseoviridin. The final and critical C-S bond formation to yield this compound is then accomplished enzymatically, mimicking the natural biosynthetic pathway.[1]

Chemoenzymatic Total Synthesis of this compound

This strategy, developed by Stout and Renata, represents a highly efficient route to this compound. It proceeds via the synthesis of two main fragments, Fragment A (an oxazole-containing vinyl iodide) and Fragment B (a vinyl stannane), followed by their coupling, macrocyclization, and a final enzymatic C-S bond formation.[1]

Retrosynthetic Analysis

The chemoenzymatic approach is outlined below, showcasing the disconnection of this compound to pre-griseoviridin and subsequently into Fragment A and Fragment B.

G This compound This compound SgvP P450 Enzyme (SgvP) This compound->SgvP Prethis compound Prethis compound StilleMacro Stille Macrocyclization Prethis compound->StilleMacro SgvP->Prethis compound Fragments Fragment A + Fragment B PeptideCoupling Peptide Coupling StilleMacro->PeptideCoupling PeptideCoupling->Fragments

Caption: Retrosynthetic analysis of the chemoenzymatic synthesis of this compound.

Synthesis of Fragment A (Oxazole-Vinyl Iodide)

The synthesis of Fragment A begins with a known 1,3-diol and proceeds through olefination and oxazole formation.

G cluster_0 Synthesis of Fragment A 1,3-Diol 1,3-Diol Vinyl Iodide Vinyl Iodide 1,3-Diol->Vinyl Iodide Takai Olefination Serinate Derivative Serinate Derivative Vinyl Iodide->Serinate Derivative Amide Coupling Oxazoline Oxazoline Serinate Derivative->Oxazoline Deoxo-Fluor Oxazole (Fragment A) Oxazole (Fragment A) Oxazoline->Oxazole (Fragment A) Oxidation (BrCCl3, DBU)

Caption: Workflow for the synthesis of Fragment A.

Experimental Protocol: Oxazole Formation from Serinate Derivative [1]

  • To a solution of the serinate derivative in an appropriate solvent, add Deoxo-Fluor at a controlled temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, quench the reaction carefully.

  • Extract the product and purify to obtain the oxazoline intermediate.

  • Dissolve the oxazoline in a suitable solvent and add bromotrichloromethane (BrCCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction at room temperature until the oxidation is complete.

  • Purify the crude product by column chromatography to yield Fragment A.

StepProductYield
Oxazoline formationOxazoline intermediate-
OxidationOxazole (Fragment A)79% (over two steps)
Synthesis of Fragment B (Vinyl Stannane)

Fragment B is synthesized from a chiral epoxide, involving a key hydrostannylation step.

G cluster_1 Synthesis of Fragment B Chiral Epoxide Chiral Epoxide Terminal Alkyne Terminal Alkyne Chiral Epoxide->Terminal Alkyne Alkyne Addition Vinyl Stannane (Fragment B) Vinyl Stannane (Fragment B) Terminal Alkyne->Vinyl Stannane (Fragment B) Copper-mediated Hydrostannylation G cluster_2 Synthesis of C11-N26 Fragment Starting Diol Starting Diol Allylic Acetate Allylic Acetate Starting Diol->Allylic Acetate Multi-step sequence Dienyl Azide Dienyl Azide Allylic Acetate->Dienyl Azide Pd-catalyzed Allylic Azidation Oxazole Formation Oxazole Formation Dienyl Azide->Oxazole Formation Amide coupling, cyclization, oxidation C11-N26 Fragment C11-N26 Fragment Oxazole Formation->C11-N26 Fragment

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, produced by Streptomyces griseoviridis.[1][2] Its complex structure, featuring a 23-membered macrocycle and a unique nine-membered vinyl thioether-containing macrolactone, has made it a challenging target for total synthesis.[1][3] This document provides detailed protocols for a convergent chemoenzymatic synthesis of this compound. The strategy culminates in a key enzymatic step that utilizes the cytochrome P450 enzyme, SgvP, to form the critical C-S bond, completing the synthesis in 9 steps (longest linear sequence).[1]

This chemoenzymatic approach offers a streamlined and efficient route to this compound and its precursors, facilitating further investigation into its biological activity and the development of novel analogs. The final enzymatic step, catalyzed by the P450 monooxygenase SgvP, has been biochemically validated to install the key C–S bond of the macrolactone.[1][4]

Overall Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of this compound is a convergent process involving the synthesis of two key fragments, their subsequent coupling, macrocyclization, and a final enzymatic C-S bond formation.

Caption: Convergent chemoenzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of this compound.

StepProductYield (%)Reference
Fragment A Synthesis
Oxazole Formation (2 steps)Oxazole intermediate79[1]
HydrolysisFragment A~100[1]
Overall Fragment A (5 steps)38[1]
Assembly and Cyclization
Stille MacrocyclizationProtected macrocycle64[1]
Enzymatic C-S Bond Formation
Preparative Scale with Fdx/FdrThis compound78[1]

Experimental Protocols

Synthesis of Pre-Griseoviridin (Putative Substrate of P450 SgvP)

The synthesis of pre-griseoviridin is achieved through a convergent strategy involving the preparation of two main fragments, followed by their coupling and macrocyclization.

a) Synthesis of Fragment A (Oxazole-containing carboxylic acid)

The synthesis of the oxazole motif is a key part of preparing Fragment A.[1]

  • Oxazoline Formation: The serine-derived amide is converted to the corresponding oxazoline using Deoxo-Fluor, which provides a cleaner reaction than diethylaminosulfur trifluoride (DAST).[1][5]

  • Oxidation to Oxazole: The oxazoline is then oxidized using bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the oxazole.[1][5] This two-step sequence can be telescoped into a one-pot procedure.[1]

  • Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to afford the carboxylic acid (Fragment A).[1]

b) Synthesis of Fragment B (Amine and Vinyl Stannane)

The synthesis of Fragment B involves the formation of the amine and vinyl stannane functionalities from a chiral epoxide precursor.

c) Peptide Coupling and Stille Macrocyclization

  • Peptide Coupling: Fragment A and Fragment B are joined through a standard peptide coupling reaction.[1]

  • Stille Macrocyclization: The resulting linear precursor undergoes an intramolecular Stille macrocyclization to form the 23-membered macrocycle.[1][3]

    • Reaction Conditions: A simplified system of tris(dibenzylidineacetone)dipalladium(0) (Pd₂(dba)₃) and lithium chloride (LiCl) is used, omitting phosphine ligands.[1] This condition cleanly generates the desired macrocycle in 64% yield.[1]

Enzymatic Synthesis of this compound from Pre-Griseoviridin

The final step in the synthesis is the P450-catalyzed C-S bond formation to yield this compound.[1] This reaction is catalyzed by the enzyme SgvP, a cytochrome P450 monooxygenase from the this compound biosynthetic gene cluster.[1][4]

enzymatic_step Prethis compound Pre-Griseoviridin SgvP P450 SgvP Prethis compound->SgvP Substrate This compound This compound SgvP->this compound Catalysis (C-S Bond Formation) Redox Redox Partners (e.g., Fdx/Fdr) Redox->SgvP Electron Donation

Caption: Final enzymatic C-S bond formation catalyzed by P450 SgvP.

Protocol for In Vitro Reconstitution of SgvP Activity:

  • Reaction Components:

    • Pre-griseoviridin (substrate)

    • SgvP (P450 enzyme)

    • Redox partners (e.g., ferredoxin (Fdx) and ferredoxin reductase (Fdr))

    • NADPH (as the ultimate electron donor)

    • Buffer (e.g., Tris-HCl with appropriate pH)

  • Procedure:

    • Combine SgvP and its redox partners in the reaction buffer.

    • Add the substrate, pre-griseoviridin.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify this compound using chromatographic techniques.

  • Observations: A preparative scale reaction using Fdx/Fdr as redox partners successfully yielded 78% of this compound.[1] Alternative redox partners such as CamB/CamA have also shown viability.[1]

Biosynthetic Context

The chemoenzymatic synthesis of this compound is inspired by its natural biosynthesis. The sgv gene cluster in Streptomyces griseoviridis is responsible for the production of both this compound and the synergistic antibiotic Viridogrisein.[6] This cluster contains genes for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) that assemble the backbone of this compound.[4][6]

Bioinformatic analysis identified SgvP as the sole cytochrome P450 enzyme within this gene cluster.[4] Genetic and structural studies initially suggested its role in forging the C-S bond.[1] The successful in vitro reconstitution and chemoenzymatic synthesis described herein provide the first direct biochemical confirmation of SgvP's function.[1] Isotope labeling studies have further confirmed that the sulfur atom originates from the side chain of cysteine.[4][7]

References

Application Notes and Protocols: In Vitro Reconstitution of the Griseoviridin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, produced by Streptomyces griseoviridis. It is a hybrid polyketide-nonribosomal peptide, featuring a complex 23-membered macrocycle. The biosynthetic pathway of this compound has been a subject of significant interest, particularly for its potential in biocatalysis and the generation of novel antibiotic derivatives. This document provides detailed application notes and protocols for the in vitro reconstitution of the this compound biosynthetic pathway, with a focus on the well-characterized final C-S bond formation step.

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system encoded by the sgv gene cluster. The assembly line involves the sequential action of PKS and NRPS modules to construct the polyketide-peptide backbone, which is then cyclized and tailored to yield the final natural product. The final and critical step in the biosynthesis is the formation of a unique ene-thiol linkage, a reaction catalyzed by the cytochrome P450 enzyme, SgvP.

While the complete in vitro reconstitution of the entire this compound biosynthetic pathway from its basic precursors has not yet been fully reported, the final C-S bond forming step has been successfully reconstituted and characterized. The proposed biosynthetic pathway leading to pre-griseoviridin, the substrate for SgvP, is initiated by a set of hybrid PKS-NRPS enzymes and a discrete acyltransferase (AT), SgvQ, which assemble the backbone.

Griseoviridin_Biosynthesis cluster_PKS_NRPS PKS-NRPS Assembly Line cluster_tailoring Tailoring Steps PKS_Modules PKS Modules NRPS_Modules NRPS Modules PKS_Modules->NRPS_Modules Polyketide Chain pre_this compound pre-Griseoviridin NRPS_Modules->pre_this compound Release and Cyclization SgvQ SgvQ (Acyltransferase) SgvQ->PKS_Modules Acyl Transfer Precursors Malonyl-CoA, Amino Acids Precursors->PKS_Modules Precursors->NRPS_Modules SgvP SgvP (P450) pre_this compound->SgvP This compound This compound SgvP->this compound C-S Bond Formation SgvP_Assay_Workflow cluster_reagents Reaction Components SgvP SgvP Reaction_Mix Prepare Reaction Mixture SgvP->Reaction_Mix pre_this compound pre-Griseoviridin pre_this compound->Reaction_Mix Redox_Partners Fdx/Fdr or CamA/CamB Redox_Partners->Reaction_Mix NADPH NADPH NADPH->Reaction_Mix Buffer Buffer (pH 7.4) Buffer->Reaction_Mix Incubation Incubate at 30°C for 2h Reaction_Mix->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze

Techniques for Griseoviridin extraction and purification from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Griseoviridin, a potent antibiotic, from fermentation broth. The protocols are designed to guide researchers in developing robust and efficient downstream processing strategies for this valuable secondary metabolite produced by Streptomyces species.

Overview of this compound Recovery

This compound is a member of the streptogramin A family of antibiotics and is typically produced through fermentation of Streptomyces griseus or Streptomyces griseoviridis. The recovery of this compound from the complex fermentation broth involves a multi-step process aimed at isolating and purifying the target compound to a high degree. Key stages in this process include:

  • Solid-Liquid Separation: Removal of microbial biomass and other solid materials from the fermentation broth.

  • Solvent Extraction: Transferring this compound from the aqueous fermentation filtrate to an immiscible organic solvent.

  • Purification: Employing techniques such as adsorbent resin treatment, column chromatography, and crystallization to remove impurities.

  • Final Polish: High-performance liquid chromatography (HPLC) can be used for final purification to achieve high-purity this compound.

Below is a workflow diagram illustrating the general steps involved in this compound extraction and purification.

Griseoviridin_Extraction_Workflow Fermentation_Broth Streptomyces Fermentation Broth Solid_Liquid_Separation Solid-Liquid Separation (Filtration/Centrifugation) Fermentation_Broth->Solid_Liquid_Separation Solvent_Extraction Solvent Extraction Solid_Liquid_Separation->Solvent_Extraction Adsorbent_Resin_Treatment Adsorbent Resin Treatment (Optional) Solvent_Extraction->Adsorbent_Resin_Treatment Column_Chromatography Silica Gel Column Chromatography Adsorbent_Resin_Treatment->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization HPLC_Purification Preparative HPLC (Optional Final Polish) Crystallization->HPLC_Purification Pure_this compound High-Purity this compound HPLC_Purification->Pure_this compound

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Fermentation of Streptomyces griseus

This protocol outlines the fermentation process for the production of this compound.

Materials:

  • Streptomyces griseus culture

  • Inoculum medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Soybean meal, glucose, NaCl)[1]

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculate a suitable seed medium with spores of Streptomyces griseus.

  • Incubate the seed culture at 28°C with agitation for 2-3 days to generate sufficient biomass.[1]

  • Transfer the seed culture to a production fermenter containing a sterile production medium.

  • Carry out the fermentation under aerobic conditions at approximately 28°C for 5 to 10 days.[1] Maintain a pH between 7.6 and 8.0 for optimal production.[1]

  • Monitor the production of this compound periodically using analytical HPLC.

Solid-Liquid Separation

The first step in downstream processing is the removal of the microbial cells and other insoluble components from the fermentation broth.[2]

Protocol:

  • Following fermentation, harvest the entire broth.

  • Separate the mycelium and other solids from the liquid broth using either centrifugation at 5000 x g for 20 minutes or filtration through a filter press or a similar device.

  • The resulting cell-free supernatant (filtrate) contains the dissolved this compound and is used for the subsequent extraction steps.

Solvent Extraction

Solvent extraction is a critical step to concentrate this compound and separate it from the bulk of the aqueous phase components. Several organic solvents can be employed for this purpose.

Table 1: Comparison of Solvents for this compound Extraction

SolventPolarityExtraction EfficiencyNotes
n-Butanol MediumHighEffective for extracting a range of antibiotics.[3]
Ethyl Acetate MediumGoodA commonly used solvent for extracting secondary metabolites.
Ethylene Dichloride LowEffectiveMentioned in early patents for this compound extraction.
Chloroform LowModerateCan be used, but less common due to safety concerns.

Protocol for Solvent Extraction (using n-Butanol):

  • Adjust the pH of the fermentation filtrate to a neutral or slightly acidic range (pH 6.0-7.0) to ensure this compound is in a non-ionized state.

  • In a separation funnel, mix the filtrate with an equal volume of n-butanol.

  • Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Allow the phases to separate. The upper organic layer containing this compound will be visibly distinct from the lower aqueous layer.

  • Carefully collect the upper n-butanol layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of n-butanol to maximize recovery.

  • Combine the n-butanol extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract of this compound.

Purification using Adsorbent Resins (Optional)

Macroporous adsorbent resins can be used for the initial purification and concentration of this compound from the crude extract or directly from the fermentation filtrate. Non-polar or weakly polar resins are generally suitable for adsorbing hydrophobic molecules like this compound.

Table 2: Potential Adsorbent Resins for this compound Purification

Resin TypeExampleAdsorption PrincipleElution Solvents
Polystyrene-divinylbenzene Amberlite® XAD-4, XAD-16Hydrophobic interactionsMethanol, Ethanol, Acetone
Acrylic Ester Amberlite® XAD-7Moderately polar interactionsMethanol, Ethanol

Protocol for Adsorbent Resin Chromatography:

  • Swell and pack the selected resin (e.g., Amberlite® XAD-16) into a chromatography column according to the manufacturer's instructions.

  • Equilibrate the column with deionized water.

  • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol) and then dilute with water to facilitate loading.

  • Load the sample onto the column at a controlled flow rate.

  • Wash the column with deionized water to remove salts and other polar impurities.

  • Elute the bound this compound with a gradient of increasing organic solvent concentration (e.g., a stepwise gradient of 20%, 50%, 80%, and 100% methanol in water).

  • Collect fractions and analyze for the presence of this compound using TLC or HPLC.

  • Pool the fractions containing pure this compound and concentrate under vacuum.

Adsorbent_Resin_Workflow Start Crude this compound Extract Column_Prep Column Packing and Equilibration Start->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Washing Washing with Water Sample_Loading->Washing Elution Elution with Methanol Gradient Washing->Elution Fraction_Collection Fraction Collection and Analysis Elution->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Concentration Concentration Pooling->Concentration Purified_this compound Partially Purified this compound Concentration->Purified_this compound

Caption: Workflow for purification using adsorbent resin.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard technique for purifying organic compounds based on their polarity.

Protocol:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack the slurry into a glass column, ensuring a uniform and bubble-free bed.

  • Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the partially purified this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity. A common gradient is to start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound and evaporate the solvent.

Table 3: Example of a Silica Gel Chromatography Gradient for this compound Purification

StepMobile Phase (Hexane:Ethyl Acetate)Purpose
190:10Elute non-polar impurities
270:30Elute less polar impurities
350:50Elute this compound
430:70Elute more polar impurities
50:100Column wash
Crystallization

Crystallization is a powerful technique for the final purification of this compound, yielding a solid product of high purity.

Protocol:

  • Dissolve the purified this compound from the previous step in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Slowly add a less polar solvent in which this compound is less soluble (an anti-solvent), such as ethyl acetate or water, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Analytical Methods for Quantification

Accurate quantification of this compound throughout the extraction and purification process is essential for process optimization and yield determination. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for Analytical HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 320 nm).

  • Quantification: A calibration curve should be prepared using a pure standard of this compound to determine the concentration in the samples.

HPLC_Analysis_Pathway Sample_Preparation Sample Preparation (Dilution and Filtration) HPLC_Injection Injection into HPLC System Sample_Preparation->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Pathway for analytical HPLC of this compound.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively extract and purify this compound from fermentation broth, paving the way for further research and development of this important antibiotic.

References

Griseoviridin Antibacterial Susceptibility Testing (AST): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A group of antibiotics, produced by various Streptomyces species.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] this compound exhibits broad-spectrum antibacterial activity and notably acts synergistically with viridogrisein, a streptogramin B antibiotic.[4][5] This document provides detailed application notes and standardized protocols for determining the antibacterial susceptibility of various bacterial strains to this compound. The following methodologies are based on established standards for antimicrobial susceptibility testing and are intended to provide a framework for reproducible in vitro evaluation of this compound's efficacy.

Data Presentation: In Vitro Antibacterial Activity of this compound

Due to the limited availability of recent, standardized Minimum Inhibitory Concentration (MIC) data in the public domain, this section presents a combination of historical data and a list of susceptible organisms as identified in early research. The foundational study by Q. R. Bartz et al. (1955) provides initial quantitative insights into this compound's activity.

Historical Quantitative Data (Bartz et al., 1955)

Test OrganismConcentrationPercent Inhibition
Micrococcus pyogenes var. aureus2.5 µg/mL51%
Shigella sonnei2.5 µg/mL35%

Source: Bartz et al., Antibiotics Annual, 1954-1955. Note: This data represents the percentage of growth inhibition at a single concentration and is not a direct MIC value.

Reported Spectrum of Activity

This compound has demonstrated activity against a range of pathogenic bacteria. The following table summarizes the organisms reported to be susceptible to this compound.

Bacterial Species
Actinomyces spp.
Brucella spp.
Clostridium spp.
Corynebacterium spp.
Diplococcus spp.
Escherichia coli
Haemophilus spp.
Moraxella spp.
Neisseria spp.
Pasteurella multocida
Salmonella typhi
Shigella spp.
Streptococcus spp.
Micrococcus pyogenes var. aureus (including penicillin-resistant strains)

Source: Various historical and review articles citing early research on this compound.[3][6]

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing of this compound using standard laboratory methods.

Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in a 96-well plate format. This method allows for the testing of a range of this compound concentrations to determine the lowest concentration that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in an appropriate solvent. Ensure complete dissolution.

  • Preparation of this compound Working Solutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to create a range of working concentrations. These will be further diluted in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, creating the highest concentration.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Disk Diffusion Method for Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to this compound. This method involves placing a paper disk impregnated with a known amount of this compound onto an agar plate inoculated with the test organism.

Materials:

  • This compound (analytical grade)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile filter paper disks with a precise volume of the this compound solution to achieve a specific amount of the antibiotic per disk (e.g., 15 µg).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension and remove any excess liquid by pressing the swab against the inside of the tube.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Space the disks sufficiently far apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not currently available for this compound. For research purposes, the zone diameters can be used to compare the relative activity of this compound against different bacterial strains.

Signaling Pathways and Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Bacterial Inoculum Bacterial Inoculum 0.5 McFarland 0.5 McFarland Bacterial Inoculum->0.5 McFarland Inoculation Inoculation 0.5 McFarland->Inoculation Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results This compound Disks This compound Disks Disk Application Disk Application This compound Disks->Disk Application Bacterial Inoculum Bacterial Inoculum 0.5 McFarland 0.5 McFarland Bacterial Inoculum->0.5 McFarland Plate Inoculation Plate Inoculation 0.5 McFarland->Plate Inoculation Plate Inoculation->Disk Application Incubation Incubation Disk Application->Incubation Measure Zone Diameter Measure Zone Diameter Incubation->Measure Zone Diameter Interpret Susceptibility Interpret Susceptibility Measure Zone Diameter->Interpret Susceptibility

Conclusion

References

Application Notes and Protocols for Griseoviridin in Cell-Free Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, known to be potent inhibitors of bacterial protein synthesis.[1] These antibiotics act by binding to the 50S ribosomal subunit, thereby blocking the peptidyl transferase center and inhibiting peptide bond formation.[1][2] Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for high-throughput screening of antimicrobial compounds that target the translational machinery. This document provides detailed application notes and protocols for utilizing this compound as a reference inhibitor in bacterial cell-free protein synthesis assays.

Mechanism of Action: this compound and other streptogramin A antibiotics bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding interferes with the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A and P sites, respectively, ultimately inhibiting the formation of peptide bonds and halting protein elongation.[1][2] this compound exhibits a significantly higher affinity for prokaryotic ribosomes compared to eukaryotic ribosomes, making it a selective inhibitor of bacterial protein synthesis.[2]

Data Presentation

CompoundTarget OrganismIn Vitro Assay SystemReporter ProteinIC50 (nM)
Streptogramin A Analog 4E. coliPURExpress® Δ Ribosome KitmEGFP40 ± 10
Streptogramin A Analog 47E. coliPURExpress® Δ Ribosome KitmEGFP70 ± 20
Virginiamycin M2 (VM2)E. coliPURExpress® Δ Ribosome KitmEGFP500 ± 200

Experimental Protocols

This section provides two detailed protocols for assessing the inhibitory effect of this compound on bacterial cell-free protein synthesis. The first protocol utilizes a commercially available E. coli S30 extract kit with a luciferase reporter for easy and sensitive detection. The second protocol describes the preparation of a lab-made E. coli S30 extract for a more customizable and cost-effective assay.

Protocol 1: CFPS Inhibition Assay Using a Commercial E. coli S30 Extract Kit and Luciferase Reporter

This protocol is designed for a high-throughput format in 384-well plates and utilizes a commercially available E. coli cell-free protein synthesis kit and a luciferase reporter gene.

Materials:

  • E. coli S30 Extract-based CFPS Kit (e.g., Promega S30 T7 High-Yield Protein Expression System, Thermo Fisher Scientific PURExpress® In Vitro Protein Synthesis Kit)

  • Plasmid DNA encoding Firefly Luciferase under a T7 promoter (e.g., pT7-luc)

  • This compound (stock solution in DMSO)

  • Nuclease-free water

  • DMSO (for control wells)

  • Luciferase Assay System (e.g., Promega Luciferase Assay System)

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for streptogramin A analogs is 1 nM to 10 µM.

    • Ensure the final DMSO concentration in the CFPS reaction does not exceed 1% (v/v) to avoid inhibition of the reaction.

  • Set up the CFPS Reactions:

    • On ice, thaw the components of the E. coli S30 extract kit.

    • Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the luciferase plasmid DNA according to the manufacturer's instructions.

    • Aliquot the master mix into the wells of a 384-well plate.

    • Add 1 µL of the this compound dilutions or DMSO (for the no-inhibitor control) to the respective wells.

    • Mix gently by pipetting.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 1-2 hours in a plate incubator or a standard incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Preparation of E. coli S30 Extract and CFPS Inhibition Assay

This protocol describes the preparation of a crude S30 cell extract from E. coli and its use in a cell-free protein synthesis inhibition assay.

Materials for S30 Extract Preparation:

  • E. coli strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium

  • S30A Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • S30B Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 6 mM DTT)

  • Lysozyme

  • Centrifuge and rotor capable of 30,000 x g

  • French press or sonicator

  • Dialysis tubing (10-12 kDa MWCO)

Procedure for S30 Extract Preparation:

  • Cell Culture:

    • Inoculate a starter culture of E. coli BL21(DE3) in LB medium and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis:

    • Wash the cell pellet twice with cold S30A Buffer.

    • Resuspend the cell pellet in S30A Buffer.

    • Lyse the cells using a French press at 10,000 psi or by sonication on ice.

  • Extract Clarification:

    • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (this is the S30 extract).

  • Pre-incubation and Dialysis:

    • Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA.

    • Dialyze the extract against S30B Buffer overnight at 4°C.

    • The S30 extract is now ready for use in the CFPS reaction. Store at -80°C in small aliquots.

CFPS Inhibition Assay with Lab-made S30 Extract:

  • Follow the procedure outlined in Protocol 3.1, substituting the commercial S30 extract and buffers with the lab-made S30 extract and an appropriate reaction mix (containing ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase, amino acids, and the reporter plasmid).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Griseoviridin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) P_site P-site A_site A-site PTC Peptidyl Transferase Center (PTC) P_site->PTC Blocks proper binding E_site E-site A_site->PTC Blocks proper binding peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site This compound This compound This compound->PTC Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition

Caption: Mechanism of this compound action on the bacterial ribosome.

CFPS_Inhibition_Assay_Workflow start Start prep_reagents Prepare CFPS Master Mix (S30 Extract, Buffer, AAs, Reporter Plasmid) start->prep_reagents prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor reaction_setup Set up Reactions in 384-well Plate: Master Mix + this compound/DMSO prep_reagents->reaction_setup prep_inhibitor->reaction_setup incubation Incubate at 37°C (1-2 hours) reaction_setup->incubation detection Add Luciferase Substrate incubation->detection measurement Measure Luminescence detection->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for the cell-free protein synthesis inhibition assay.

Logical_Relationship increase_griseo Increase in This compound Concentration inhibition_translation Increased Inhibition of Protein Synthesis increase_griseo->inhibition_translation Leads to decrease_luciferase Decrease in Luciferase Activity inhibition_translation->decrease_luciferase Results in decrease_luminescence Decrease in Luminescent Signal decrease_luciferase->decrease_luminescence Causes

Caption: Logical relationship of this compound concentration to signal output.

References

Synthesis of Griseoviridin Fragments for Structural Elucidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key fragments of Griseoviridin, a potent streptogramin A antibiotic. The synthesis of these fragments is crucial for in-depth structural analysis, understanding structure-activity relationships (SAR), and developing novel antibiotic analogs to combat antimicrobial resistance.

This compound possesses a complex molecular architecture, featuring a 23-membered macrolactam-lactone ring system.[1][2] Its unique structure, which includes a nine-membered lactone with an embedded ene-thiol linkage, presents significant synthetic challenges.[1][3] The protocols outlined below are based on established synthetic strategies that enable the efficient and stereoselective construction of critical this compound fragments.

Key Synthetic Fragments and Strategies

The total synthesis of this compound is often approached through a convergent strategy, involving the synthesis of smaller, more manageable fragments that are later coupled and cyclized.[1][3][4] This document focuses on the synthesis of two major fragments: the C11–N26 dienyl azide fragment and the nine-membered lactone core, which are essential for subsequent assembly into the full macrocycle.

C11–N26 Dienyl Azide Fragment

The C11–N26 fragment constitutes a significant portion of the this compound backbone and incorporates a characteristic (E,E)-dienyl azide moiety.[4] The synthesis of this fragment has been successfully achieved through a stereoselective route starting from a readily available chiral synthon.[4]

Nine-Membered Lactone Core

The nine-membered lactone ring, containing a unique thio-vinyl ether, is a structurally challenging motif within this compound.[1][5] Several synthetic approaches have been developed to construct this strained ring system, including strategies involving Mitsunobu macrolactonization and Horner-Wadsworth-Emmons (HWE) reactions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic routes for the major this compound fragments.

Table 1: Synthesis of the C11–N26 Dienyl Azide Fragment [4]

StepReactionReagents and ConditionsProductYield (%)
1Benzylidene acetal formation2,2-dimethoxypropane, p-TsOH, CH2Cl2, 23 °CBenzylidene derivative 683 (over 2 steps)
2Swern oxidation(COCl)2, DMSO, Et3N, CH2Cl2, -78 to 23 °CAldehyde-
3Wittig olefinationPh3P=CHCHO, benzene, refluxα,β-Unsaturated aldehyde 7 (E/Z = 12:1)-
4Grignard additionVinylmagnesium bromide, Et2OAllylic alcohol-
5AcetylationAc2O, Et3N, DMAP, CH2Cl2Allylic acetate-
6Pd-catalyzed azidationPd(PPh3)4, NaN3, THF/H2ODienyl azide fragment 2-

Table 2: Synthesis of the Nine-Membered Lactone Core via Mitsunobu Macrolactonization [5]

StepReactionReagents and ConditionsProductYield (%)
1Anionic couplingAcetylenic compound 9, sulfone 10Thioethynyl derivative 11-
2Desilylation-Hydroxy ester 12-
3Saponification-Seco-acid-
4Mitsunobu macrolactonizationDIAD, PPh3Nine-membered lactone 1350 (over 2 steps)
5Hydrostannylation-Vinyltin 1480
6Sn/I exchange and carbonylation-Propargyl amide 1765

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of this compound fragments. All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be used where specified.[4]

Protocol 1: Synthesis of the C11–N26 Dienyl Azide Fragment[4]

Step 1: Benzylidene Acetal Formation

  • To a solution of the triol (derived from the hydrogenation of diol 5) in CH2Cl2, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at 23 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the benzylidene derivative 6.

Step 2: Swern Oxidation followed by Wittig Olefination

  • Prepare the Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in CH2Cl2 at -78 °C.

  • Add a solution of the benzylidene derivative 6 in CH2Cl2 to the Swern reagent and stir for 30 minutes.

  • Add triethylamine and allow the reaction to warm to 23 °C.

  • Extract the crude aldehyde and use it directly in the next step.

  • To a solution of the crude aldehyde in benzene, add (triphenylphosphoranylidene)acetaldehyde and reflux the mixture.

  • After completion, cool the reaction and purify by column chromatography to yield the α,β-unsaturated aldehyde 7.

Step 3: Palladium-Catalyzed Allylic Azidation

  • To a solution of the corresponding allylic acetate in a mixture of THF and water, add sodium azide and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the desired (E,E)-dienylmethyl azide fragment.

Protocol 2: Synthesis of the Nine-Membered Lactone Core[5]

Step 1: Mitsunobu Macrolactonization

  • Dissolve the seco-acid (hydroxy acid) in anhydrous THF.

  • Add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield the nine-membered lactone 13.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for constructing this compound fragments.

Griseoviridin_Fragment_Synthesis cluster_C11_N26 Synthesis of C11-N26 Dienyl Azide Fragment cluster_Lactone Synthesis of Nine-Membered Lactone Core Diol_5 Optically Active Diol 5 Triol Triol Diol_5->Triol Hydrogenation Benzylidene_6 Benzylidene Derivative 6 Triol->Benzylidene_6 Acetal Formation Aldehyde_7 α,β-Unsaturated Aldehyde 7 Benzylidene_6->Aldehyde_7 Swern Oxidation, Wittig Olefination Dienyl_Azide_2 C11-N26 Dienyl Azide Fragment 2 Aldehyde_7->Dienyl_Azide_2 Grignard Addition, Acetylation, Pd-catalyzed Azidation Hydroxy_Ester_12 Hydroxy Ester 12 Seco_Acid Seco-Acid Hydroxy_Ester_12->Seco_Acid Saponification Lactone_13 Nine-Membered Lactone 13 Seco_Acid->Lactone_13 Mitsunobu Macrolactonization Final_Fragment_17 Propargyl Amide Fragment 17 Lactone_13->Final_Fragment_17 Hydrostannylation, Sn/I Exchange, Carbonylation

Caption: Synthetic routes for the C11-N26 dienyl azide and nine-membered lactone fragments.

Convergent_Synthesis_Workflow cluster_Fragments title Convergent Total Synthesis Strategy Fragment_A Fragment A (Carboxylic Acid, Vinyl Iodide) Coupling Sequential Peptide Coupling Fragment_A->Coupling Fragment_B Fragment B (Amine, Vinyl Stannane) Fragment_B->Coupling Macrocyclization Stille Macrocyclization Coupling->Macrocyclization Pre_this compound Pre-Griseoviridin Macrocyclization->Pre_this compound Final_Step Enzymatic C-S Bond Formation (P450 SgvP) Pre_this compound->Final_Step This compound This compound Final_Step->this compound

Caption: A convergent workflow for the total synthesis of this compound.

References

Griseoviridin as a Molecular Probe for Ribosome Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Introduction to Griseoviridin

This compound is a member of the streptogramin A class of antibiotics, produced by Streptomyces griseus. It functions as a potent inhibitor of protein synthesis, primarily in bacteria. Its specific mechanism of action and high affinity for the bacterial ribosome make it an invaluable molecular probe for elucidating the mechanics of translation.

This compound exerts its inhibitory effect by binding to the large (50S) subunit of the bacterial ribosome.[1] Specifically, it targets the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. By binding at or near the P-site of the PTC, this compound physically obstructs the correct positioning of the peptidyl-tRNA, thereby stalling protein synthesis.[1] This mechanism is shared with other streptogramin A antibiotics.[1]

A key feature of this compound for its use as a molecular probe is its selectivity. It exhibits an affinity for prokaryotic (70S) ribosomes that is approximately two orders of magnitude higher than for eukaryotic (80S) ribosomes.[1] This specificity allows for the targeted study of bacterial translation with minimal off-target effects in eukaryotic systems or mixed cell-free extracts.

Key Applications:

  • Determination of Inhibitory Potency: Quantifying the IC50 value of this compound in bacterial in vitro translation systems.

  • Competitive Binding Studies: Elucidating the binding sites of novel antibiotics that target the peptidyl transferase center. This compound is known to inhibit the binding of other PTC-targeting antibiotics like chloramphenicol, lincomycin, and other streptogramins.[1]

  • Ribosome Footprinting (Ribo-Seq): Arresting ribosomes on messenger RNA (mRNA) transcripts to capture a high-resolution snapshot of translational activity across the transcriptome.

  • Structural and Functional Analysis: Probing the conformational changes and functional dynamics of the 50S ribosomal subunit.

Quantitative Data

While specific Ki or IC50 values for this compound in cell-free translation systems are not widely published, its biological activity has been quantified in terms of Minimum Inhibitory Concentration (MIC) against various bacteria. The protocols outlined below can be used to determine its IC50 and Ki values experimentally.

Compound Organism Assay Type Value Reference
This compoundMycobacterium smegmatisMinimum Inhibitory Concentration (MIC)1.6 µg/mL[2]
This compoundMycobacterium aviumMinimum Inhibitory Concentration (MIC)12.5 µg/mL[2]
This compoundMycobacterium intracellulareMinimum Inhibitory Concentration (MIC)25 µg/mL[2]

Visualizations and Workflows

Mechanism of Action

cluster_ribosome 70S Ribosome cluster_sites tRNA Binding Sites 50S 50S Subunit 30S 30S Subunit mRNA 5'-...AUGUUCGGC...-3' E_site E Site P_site P Site A_site A Site Elongation Elongation P_site->Elongation Peptidyl Transfer Inhibited This compound This compound Inhibition X This compound->Inhibition Inhibition->P_site Binds to 50S at P-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Binding Blocked

Caption: Mechanism of this compound action on the bacterial 70S ribosome.

Experimental Workflows

cluster_ic50 Workflow: In Vitro Translation IC50 Determination cluster_binding Workflow: Competitive Ribosome Binding Assay ic50_1 Prepare E. coli S30 cell-free extract mix ic50_2 Create serial dilution of this compound ic50_1->ic50_2 ic50_3 Add this compound to reaction wells ic50_2->ic50_3 ic50_4 Add reporter mRNA (e.g., Luciferase) ic50_3->ic50_4 ic50_5 Incubate at 37°C ic50_4->ic50_5 ic50_6 Measure luminescence ic50_5->ic50_6 ic50_7 Plot data & calculate IC50 ic50_6->ic50_7 bind_1 Isolate 70S ribosomes bind_2 Incubate ribosomes with radiolabeled ligand (e.g., ³H-chloramphenicol) bind_1->bind_2 bind_3 Add increasing concentrations of this compound (competitor) bind_2->bind_3 bind_4 Equilibrate binding reaction bind_3->bind_4 bind_5 Filter through nitrocellulose membrane bind_4->bind_5 bind_6 Wash to remove unbound ligand bind_5->bind_6 bind_7 Measure bound radioactivity (scintillation counting) bind_6->bind_7 bind_8 Analyze displacement curve bind_7->bind_8

Caption: Experimental workflows for IC50 and competitive binding analysis.

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay to Determine IC50

This protocol describes how to measure the concentration of this compound required to inhibit 50% of protein synthesis activity (IC50) using a commercially available E. coli-based cell-free translation system and a luciferase reporter.

Materials:

  • E. coli S30 cell-free expression system (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reporter plasmid DNA or mRNA encoding Firefly Luciferase with a T7 promoter

  • Luciferase Assay Reagent

  • Nuclease-free water

  • DMSO (for control and dilutions)

  • Microplate luminometer

  • 384-well white, flat-bottom plates

Procedure:

  • Prepare this compound Dilutions:

    • Create a serial dilution series of this compound in DMSO. A typical starting point would be a 10-point, 2-fold dilution series starting from 1 mM down to ~2 µM.

    • Prepare a "no inhibitor" control using only DMSO.

  • Set up Translation Reactions:

    • On ice, prepare a master mix of the S30 extract, reaction buffer, amino acids, and energy source as per the manufacturer's instructions.

    • Add the reporter DNA or mRNA to the master mix. A final concentration of 5-10 µg/mL for plasmid DNA is common.

    • Aliquot the master mix into the wells of a 384-well plate.

  • Add Inhibitor:

    • Add 1 µL of each this compound dilution (and the DMSO control) to the respective wells. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1-2% of the total reaction volume.

    • Mix gently by pipetting.

  • Incubation:

    • Seal the plate and incubate at 37°C for 60-90 minutes.

  • Measure Luciferase Activity:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Subtract the background signal (a reaction with no reporter DNA/mRNA).

    • Normalize the data by setting the average signal from the "no inhibitor" (DMSO) control wells to 100% activity.

    • Plot the percent activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve to determine the IC50 value.

Protocol 2: Competitive Ribosome Binding Assay

This protocol outlines a method to demonstrate that this compound binds to the 50S subunit by measuring its ability to displace a known radiolabeled ligand, such as ³H-chloramphenicol.

Materials:

  • Purified, salt-washed E. coli 70S ribosomes

  • Radiolabeled ligand (e.g., ³H-chloramphenicol)

  • This compound stock solution

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Ribosomes: Thaw purified 70S ribosomes on ice and dilute to the desired final concentration in ice-cold Binding Buffer (e.g., 50-100 nM).

  • Set up Binding Reactions:

    • In microcentrifuge tubes, set up the binding reactions. Each reaction should contain:

      • Binding Buffer

      • A fixed, non-saturating concentration of ³H-chloramphenicol (e.g., 20-50 nM).

      • Increasing concentrations of this compound (from 0 to a high concentration, e.g., 100 µM).

    • Include controls for total binding (no this compound) and non-specific binding (a high concentration of unlabeled chloramphenicol instead of this compound).

  • Incubation:

    • Add the diluted ribosomes to each tube to start the reaction.

    • Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter Binding:

    • Pre-soak nitrocellulose membranes in ice-cold Binding Buffer.

    • Assemble the vacuum filtration manifold with the soaked membranes.

    • Apply the reaction mixture from each tube to a separate well on the manifold under vacuum. Ribosomes and bound ligands will be retained on the membrane.

    • Immediately wash each filter twice with 1 mL of ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification:

    • Carefully remove the membranes and place them into individual scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other measurements.

    • Plot the remaining CPM against the concentration of this compound.

    • The resulting displacement curve demonstrates competitive binding. The data can be used to calculate the Ki (inhibitory constant) for this compound if the Kd of the radioligand is known.

Protocol 3: Ribosome Footprinting Using this compound

This protocol provides a conceptual workflow for using this compound to arrest translating ribosomes for ribosome profiling (Ribo-Seq), a technique that maps the exact position of ribosomes on mRNA on a genome-wide scale.[3][4][5]

Objective: To capture the positions of ribosomes stalled at the peptidyl transfer step.

Conceptual Workflow:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a concentration of this compound sufficient to rapidly inhibit translation (this should be determined empirically, but typically several times the MIC).

    • Incubate for a very short period (e.g., 1-5 minutes) to arrest ribosomes without causing significant secondary stress responses.

    • Rapidly harvest the cells by centrifugation or filtration and flash-freeze in liquid nitrogen to preserve the ribosome-mRNA complexes.[3]

  • Cell Lysis and Nuclease Digestion:

    • Lyse the cells under cryogenic conditions (e.g., cryo-milling) in a lysis buffer containing inhibitors of RNases.

    • Treat the lysate with a nuclease (e.g., RNase I or Micrococcal Nuclease) under carefully controlled conditions. The nuclease will digest all mRNA that is not protected within the ribosome.[4][5] The resulting ~30 nucleotide mRNA fragments are the "ribosome footprints."[3]

  • Isolation of Ribosome-Protected Fragments (RPFs):

    • Load the digested lysate onto a sucrose density gradient and perform ultracentrifugation. This will separate monosomes (single 70S ribosomes bound to an mRNA fragment) from digested RNA, ribosomal subunits, and polysomes.

    • Fractionate the gradient and collect the monosome peak.

    • Extract the RNA from the monosome fraction. This RNA pool is enriched for the RPFs.

  • Library Preparation for Sequencing:

    • Purify the RPFs (typically 28-32 nucleotides in length) using denaturing polyacrylamide gel electrophoresis (PAGE).[4]

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library via PCR.

  • Deep Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

    • After sequencing, remove adapter sequences and align the footprint reads to the bacterial genome or transcriptome.

    • The density and position of the aligned reads will reveal where this compound stalled the ribosomes, providing a high-resolution map of active translation at the moment of drug addition. This can reveal specific codons or sequences where the ribosome is particularly sensitive to this inhibitor.

References

Application Notes and Protocols for Griseoviridin against Multidrug-Resistant (MDR) Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, produced by Streptomyces griseoviridis.[1][2] Like other streptogramin A antibiotics, it acts by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site. This document provides an overview of the potential applications of this compound against multidrug-resistant (MDR) bacteria, including available data on its activity, synergistic potential, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis. This mechanism is distinct from many other antibiotic classes, making it a candidate for combating bacteria that have developed resistance to other drugs.

This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Elongation Ribosome->ProteinSynthesis Blocks CellDeath Bacterial Cell Death/Growth Inhibition ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of this compound.

Activity Against Multidrug-Resistant (MDR) Bacteria

While extensive quantitative data for this compound against a wide range of MDR bacteria is limited in publicly available literature, its classification as a streptogramin A antibiotic suggests potential activity against Gram-positive MDR pathogens. Streptogramins are known to be effective against challenging bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Viridogrisein MIC (µg/mL)This compound + Viridogrisein (1:1) MIC (µg/mL)
Staphylococcus aureusMRSA (e.g., ATCC 43300)Data not availableData not availableData not available
Enterococcus faeciumVRE (e.g., ATCC 51559)Data not availableData not availableData not available
Pseudomonas aeruginosaMDRData not availableData not availableData not available
Acinetobacter baumanniiCarbapenem-resistantData not availableData not availableData not available
Escherichia coliESBL-producingData not availableData not availableData not available
Klebsiella pneumoniaeESBL-producingData not availableData not availableData not available

Synergistic Activity

A key characteristic of streptogramin A antibiotics like this compound is their synergistic activity with streptogramin B antibiotics, such as Viridogrisein (also known as etamycin).[2][3] This combination can lead to a significant increase in antibacterial potency and can convert a bacteriostatic effect into a bactericidal one.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against MDR bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

Materials:

  • This compound

  • MDR bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the MDR bacterial strain.

    • Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

A Prepare bacterial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound and Viridogrisein.

Materials:

  • This compound and Viridogrisein

  • MDR bacterial strains

  • CAMHB

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound along the rows and Viridogrisein along the columns of a 96-well plate.

  • Inoculate the plate with the MDR bacterial strain at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

A Prepare serial dilutions of this compound (Drug A) and Viridogrisein (Drug B) in a checkerboard format B Inoculate with MDR bacteria A->B C Incubate and determine MICs of combinations B->C D Calculate FIC Index C->D E Interpret results (Synergy, Additive, Indifference, Antagonism) D->E

Caption: Workflow for checkerboard synergy assay.

Protocol 3: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • MDR bacterial strains

  • CAMHB

  • Culture tubes, shaker incubator

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculate the tubes with the MDR bacterial strain to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate onto agar plates.

  • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves.

A Prepare cultures with different concentrations of this compound B Inoculate with MDR bacteria A->B C Incubate and collect samples at time points B->C D Perform serial dilutions and plate for CFU counting C->D E Plot time-kill curves D->E

Caption: Workflow for time-kill assay.

Cytotoxicity

The selective toxicity of an antimicrobial agent is crucial for its therapeutic potential. This compound has been shown to have a much lower affinity for eukaryotic ribosomes (80S) compared to bacterial ribosomes (70S), suggesting a potential for selective toxicity.[1] However, specific cytotoxicity data (e.g., IC50 values) against various mammalian cell lines are not widely available and should be determined experimentally.

Cell LineCell TypeThis compound IC50 (µM)
HEK293Human embryonic kidneyData not available
HepG2Human liver cancerData not available
A549Human lung cancerData not available

Bacterial Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound's primary mechanism of action involves the modulation of bacterial signaling pathways such as quorum sensing. Its established role as a protein synthesis inhibitor is considered its main mode of antibacterial activity. Further research would be required to investigate any potential secondary effects on bacterial signaling.

Conclusion

This compound, particularly in combination with Viridogrisein, represents a promising area of research for the development of new therapeutic strategies against MDR Gram-positive bacteria. The provided protocols offer a framework for the systematic evaluation of its efficacy. Further studies are warranted to generate comprehensive quantitative data on its activity against a broad panel of clinically relevant MDR pathogens and to fully characterize its safety profile.

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Griseoviridin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound stem from its complex molecular architecture. Key difficulties include the construction of the sterically hindered nine-membered lactone ring containing a vinyl sulfide, the stereoselective formation of the 1,3-syn diol, and the macrocyclization to form the 23-membered ring.[1][2][3][4] The choice of strategy for constructing the nine-membered lactone and the macrocyclization are critical decisions that significantly impact the overall success of the synthesis.

Q2: Which macrocyclization strategies have proven most effective?

A2: While several strategies can be envisioned, a late-stage intramolecular Stille cross-coupling has been shown to be a successful approach for the formation of the 23-membered macrocycle.[1][5] This method has been optimized to provide good yields where other methods might fail. Ring-closing metathesis (RCM) has also been explored, though it can present its own set of challenges.[3][4]

Q3: What are the common pitfalls in the synthesis of the nine-membered lactone ring?

A3: The construction of the nine-membered lactone is a significant hurdle. Intramolecular palladium-catalyzed thiol coupling and esterification via carboxylate activation have been reported to yield unexpected rearranged products.[6] A successful and more reliable method has been the Mitsunobu macrolactonization of the corresponding seco-acid.[7][8] An intramolecular Horner-Wadsworth-Emmons (HWE) reaction has also been investigated as a route to this strained ring system.[2][3]

Troubleshooting Guides

Low Yields in the 23-Membered Ring Macrocyclization via Stille Coupling

Problem: The intramolecular Stille coupling reaction to form the 23-membered macrocycle is resulting in low yields or decomposition of the starting material. This is a known difficult transformation.[1]

Possible Cause Recommended Solution
Suboptimal Catalyst/Ligand System: Traditional palladium catalysts with phosphine or arsine ligands may not be effective. For instance, Pd(PPh₃)₄ with Ph₃As, JackiePhos, or various Buchwald palladacycle catalysts have been reported to give no or low yields of the desired macrocycle.[1]Switch to a phosphine-free catalyst system. Excellent results have been achieved using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in the presence of lithium chloride (LiCl) without any phosphine ligands. This simplified system has been shown to cleanly generate the macrocycle in significantly higher yields.[1]
Degradation under Reaction Conditions: The linear precursor may be sensitive to the reaction conditions, leading to degradation. This has been observed with Fürstner's modified Stille protocol.[1]Optimize reaction temperature and time. Start with milder conditions and monitor the reaction progress closely by TLC or LC-MS to minimize decomposition.
Impure Starting Materials: Impurities in the linear Stille precursor can interfere with the catalytic cycle.Ensure high purity of the vinyl stannane and vinyl iodide precursor. Thorough purification of the linear precursor by column chromatography is crucial before attempting the macrocyclization.
Catalyst/LigandYield of Macrocycle (%)Reference
Pd(0) with triphenylarsine (Ph₃As)No appreciable amount[1]
Pd(0) with JackiePhosSimilar poor results[1]
Pd(0) with Buchwald ligands (XPhos)27[1]
Pd(0) with Buchwald ligands (RuPhos)34[1]
Pd₂(dba)₃ with LiCl (phosphine-free) 64 [1]
Poor Stereoselectivity in the Takai Olefination

Problem: The Takai olefination to generate a vinyl iodide fragment is producing a low E/Z ratio of the desired alkene.

Possible Cause Recommended Solution
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the Takai olefination.Introduce 1,4-dioxane as a co-solvent. It has been reported that changing the solvent system from pure tetrahydrofuran (THF) to a mixture of 1,4-dioxane and THF dramatically improves the E/Z selectivity.[1]
Reaction Temperature: The reaction temperature may not be optimal for achieving high stereoselectivity.Screen different reaction temperatures. Perform the reaction at various temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal condition for the desired E-isomer.
Solvent SystemE/Z RatioReference
Tetrahydrofuran (THF)2.5 : 1[1]
1,4-Dioxane and THF mixture ~10 : 1 [1]
Challenges in the Formation of the Nine-Membered Thiolactone Ring

Problem: Attempts to form the nine-membered lactone ring are unsuccessful, leading to low yields or undesired side products.

Possible Cause Recommended Solution
Unfavorable Reaction Pathway: Certain intramolecular cyclization strategies are prone to failure. For example, intramolecular palladium-catalyzed thiol coupling and esterification involving carboxylate activation have been reported to lead to rearranged products.[6]Employ a more robust cyclization method. A successful alternative is the Mitsunobu macrolactonization . This reaction, performed on the corresponding hydroxy acid, has been shown to furnish the desired nine-membered lactone.[7][8]
Strain of the Nine-Membered Ring: The high ring strain of the target lactone can make its formation thermodynamically and kinetically challenging.Consider a late-stage intramolecular Horner-Wadsworth-Emmons (HWE) reaction. This approach has been investigated and may provide a viable route, although it requires careful optimization of the phosphonate reagent and reaction conditions to favor the desired Z-alkene geometry.[2][3]

A reported successful protocol involves the saponification of the corresponding methyl ester to the hydroxy acid, followed by macrolactonization under Mitsunobu conditions. This two-step process has been reported to yield the nine-membered lactone in approximately 50% yield (39% after recrystallization).[7]

Step 1: Saponification

  • Dissolve the silyl-protected hydroxy ester in an appropriate solvent (e.g., methanol).

  • Add a solution of aqueous sodium hydroxide.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture and extract the hydroxy acid.

Step 2: Mitsunobu Macrolactonization

  • Dissolve the hydroxy acid in a suitable solvent (e.g., THF) under an inert atmosphere.

  • Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the resulting nine-membered lactone by column chromatography.

Visualizing Synthetic Pathways and Logic

To aid in understanding the synthetic strategy and troubleshooting logic, the following diagrams are provided.

Griseoviridin_Retrosynthesis This compound This compound Macrocycle 23-Membered Macrocycle This compound->Macrocycle Final Steps Linear_Precursor Linear Stille Precursor Macrocycle->Linear_Precursor Intramolecular Stille Coupling Fragment_A Fragment A (Vinyl Iodide) Linear_Precursor->Fragment_A Amide Coupling Fragment_B Fragment B (Vinyl Stannane) Linear_Precursor->Fragment_B Amide Coupling Nine_Membered_Lactone Nine-Membered Lactone Core Fragment_A->Nine_Membered_Lactone Further Functionalization

Caption: Retrosynthetic analysis of this compound.

Stille_Troubleshooting Start Low Yield in Stille Macrocyclization Cause1 Suboptimal Catalyst/Ligand? Start->Cause1 Solution1 Use Pd2(dba)3 / LiCl (phosphine-free) Cause1->Solution1 Yes Cause2 Starting Material Decomposition? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Optimize Temperature and Time Cause2->Solution2 Yes Cause3 Impure Precursor? Cause2->Cause3 No Solution2->End Solution3 Purify Linear Precursor Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for Stille macrocyclization.

Lactone_Formation_Strategy Goal Synthesize Nine-Membered Lactone Approach1 Intramolecular Pd-catalyzed Thiol Coupling / Esterification Goal->Approach1 Approach2 Mitsunobu Macrolactonization Goal->Approach2 Approach3 Intramolecular HWE Reaction Goal->Approach3 Outcome1 Rearranged Products Approach1->Outcome1 Outcome2 Successful Formation Approach2->Outcome2 Outcome3 Potentially Viable, Requires Optimization Approach3->Outcome3

Caption: Comparison of strategies for nine-membered lactone formation.

References

How to improve the yield of Griseoviridin from Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Griseoviridin production from Streptomyces fermentation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing their fermentation yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it co-produced with Viridogrisein?

A1: this compound is a group A streptogramin antibiotic produced by Streptomyces species, notably Streptomyces griseoviridis.[1][2] It is a hybrid polyketide-non-ribosomal peptide that functions by inhibiting protein synthesis in bacteria. This compound is often produced concurrently with Viridogrisein (a group B streptogramin) because their biosynthetic gene clusters are co-located within the Streptomyces genome.[2] These two antibiotics exhibit powerful synergistic antibacterial activity, making them effective against multi-drug resistant microorganisms.[3]

Q2: Which Streptomyces species are known to produce this compound?

A2: The primary and most well-studied producer of this compound is Streptomyces griseoviridis.[1] Some literature also mentions Streptomyces griseus in the context of producing related compounds.[4] For new experimental setups, starting with a known high-yield strain of S. griseoviridis is recommended.

Q3: What are the key regulatory elements controlling this compound biosynthesis?

A3: The biosynthesis of this compound is tightly regulated. Key elements include a γ-butyrolactone (GBL)-like signaling molecule and its corresponding receptor system.[1] This system activates two important Streptomyces antibiotic regulatory proteins (SARPs), SgvR2 and SgvR3, which are positive regulators that switch on the expression of the this compound biosynthetic genes.[1][3] Manipulating these regulatory genes is a potential strategy for yield improvement.

Q4: What are the main stages of a typical Streptomyces fermentation for antibiotic production?

A4: A typical batch fermentation process for antibiotic production by Streptomyces involves three main phases[5]:

  • Growth Phase (Trophophase): Rapid consumption of readily available nutrients (like glucose and amino acids) to produce mycelial biomass. The pH often rises during this phase due to the release of ammonia from amino acid metabolism. Antibiotic production is minimal.[5]

  • Production Phase (Idiophase): Mycelial growth slows or ceases, and the cellular machinery shifts towards producing secondary metabolites like this compound. This phase is often triggered by the depletion of a key nutrient.[5]

  • Cell Lysis Phase: After the production peak, nutrients become exhausted, and cells begin to lyse, releasing their contents into the medium. Antibiotic production ceases.

Troubleshooting Guide: Low this compound Yield

This guide addresses common problems encountered during this compound fermentation.

Problem ID Issue Potential Causes Recommended Solutions
GV-001 Low or No this compound Production 1. Inappropriate media composition (Carbon/Nitrogen imbalance).2. Sub-optimal fermentation parameters (pH, temperature, aeration).3. Poor inoculum quality or size.4. Strain degradation or contamination.1. Media Optimization: Systematically test different carbon and nitrogen sources (see Table 1). Use Response Surface Methodology (RSM) for multi-variable optimization.[6][7]2. Parameter Optimization: Adjust pH, temperature, and agitation/aeration rates (see Table 2).[5][8]3. Inoculum Development: Ensure a healthy, actively growing seed culture. Optimize inoculum size (typically 4-5% v/v).[9][10]4. Culture Purity Check: Verify culture purity via microscopy and plating. Use a fresh culture from a cryopreserved stock.
GV-002 Inconsistent Yield Between Batches 1. Variability in complex media components (e.g., soybean meal, yeast extract).2. Inconsistent inoculum preparation.3. Fluctuations in fermenter operational parameters.1. Standardize Media: Use high-quality, standardized sources for complex components. Consider switching to a chemically defined medium for maximum consistency, although this may initially lower yield.[11]2. Standardize Inoculum: Follow a strict protocol for seed culture age, density, and transfer volume (see Protocol 1).3. Monitor & Control: Calibrate all probes (pH, DO) before each run. Closely monitor and log all parameters throughout the fermentation.
GV-003 Production Ceases Prematurely 1. Rapid depletion of a key nutrient or precursor.2. Accumulation of inhibitory byproducts.3. Drastic pH shift outside the optimal range.1. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to supply limiting nutrients (e.g., carbon source, cysteine) during the production phase.[12]2. Byproduct Analysis: Analyze the broth for potential inhibitory compounds. Consider media modifications to reduce their formation.3. pH Control: Implement automated pH control using acid/base addition to maintain the optimal pH range (see Table 2).
GV-004 Low Yield After Genetic Modification 1. Polar effects from gene knockout.2. Metabolic burden from gene overexpression.3. Instability of the genetic modification.1. Refine Genetic Strategy: When deleting genes, ensure the modification does not unintentionally affect downstream gene expression. Use scarless deletion methods where possible.[13]2. Optimize Expression: If overexpressing a gene, use an inducible or weaker constitutive promoter to balance expression with cell viability.3. Confirm Modification: Verify the genetic modification is stable after several rounds of sub-culturing.
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low this compound yield.

TroubleshootingWorkflow start Start: Low this compound Yield check_culture Verify Strain Purity & Viability start->check_culture check_media Review Media Composition check_culture->check_media Culture OK end_fail Consult Expert / Re-evaluate Project check_culture->end_fail Contaminated/ Degraded check_params Analyze Fermentation Parameters (pH, Temp, DO) check_media->check_params Media OK optimize_media Optimize Media Components (C/N Ratio, Precursors) check_media->optimize_media Sub-optimal optimize_params Optimize Physical Parameters check_params->optimize_params Sub-optimal fed_batch Implement Fed-Batch Strategy check_params->fed_batch Parameters OK optimize_media->check_params optimize_params->fed_batch genetic_eng Consider Genetic Engineering fed_batch->genetic_eng Yield Still Low end_success Yield Improved fed_batch->end_success Yield Improved genetic_eng->end_success Successful genetic_eng->end_fail Unsuccessful

Caption: A decision tree for troubleshooting low this compound yield.

Data Presentation: Fermentation Parameters

Table 1: Media Composition for Streptomyces Fermentation

This table provides examples of media compositions used for Streptomyces fermentations. Researchers should use these as a starting point for optimization.

ComponentFunctionExample Concentration (g/L)Reference(s)
Soluble StarchCarbon Source10 - 20[4]
GlucoseCarbon Source10 - 40[5][10]
Soybean MealNitrogen & Carbon Source15 - 25[4][5]
Yeast ExtractNitrogen & Growth Factors1 - 5[9][14]
Corn Steep LiquorNitrogen & Growth Factors3 - 5[4]
NaClOsmotic Balance5[4][5]
K₂HPO₄Phosphate Source, pH Buffer0.5 - 1[9]
CaCO₃pH Buffer2[10]
Trace ElementsCofactors for EnzymesVaries[14][15]
Table 2: Optimal Fermentation Conditions

The following parameters are critical for successful this compound production and should be optimized for your specific strain and fermenter setup.

ParameterTypical RangeOptimal Target (Example)Reference(s)
Temperature 25 - 30 °C28 °C[4][5][8]
pH (Initial) 6.5 - 8.07.0 - 7.6[5][10]
Agitation 200 - 400 RPM250 RPM[8]
Aeration 0.5 - 1.5 VVM1.0 VVM (Volume of air per volume of medium per minute)[8]
Inoculum Size 2 - 10% (v/v)5%[10]
Fermentation Time 5 - 12 days7 - 10 days[4][5][10]

Experimental Protocols

Protocol 1: Two-Stage Inoculum Development and Fermentation

Objective: To produce a healthy and active mycelial culture for consistent this compound production.

Materials:

  • Seed Medium (e.g., Tryptic Soy Broth or a custom vegetative medium)

  • Production Medium (see Table 1 for examples)

  • Streptomyces griseoviridis cryostock or spore suspension

  • Shake flasks and fermenter

Procedure:

  • Stage 1 (Pre-seed culture): Aseptically inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of cells from a fresh plate or 1 mL of spore suspension. Incubate at 28°C, 220 RPM for 48-72 hours until the culture is turbid and contains fragmented mycelia.

  • Stage 2 (Seed culture): Transfer the pre-seed culture (5% v/v) into a larger flask containing seed medium (e.g., 200 mL in a 1 L flask). Incubate under the same conditions for another 48 hours. The seed culture should be in the late-logarithmic growth phase.

  • Production Fermentation: Aseptically transfer the Stage 2 seed culture into the production fermenter containing the optimized production medium. The recommended inoculum volume is 5% (v/v).[10]

  • Incubation: Run the fermentation under optimized conditions (see Table 2). Monitor pH, dissolved oxygen (DO), and glucose concentration throughout the run.

  • Sampling: Aseptically withdraw samples daily to measure cell growth (dry cell weight), pH, substrate consumption, and this compound concentration.

Protocol 2: this compound Extraction and Quantification

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate or Chloroform[4][8]

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Extraction:

    • Adjust the pH of the supernatant to 7.0.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction two more times.

    • Pool the organic extracts.

  • Drying and Concentration: Dry the pooled extract over anhydrous sodium sulfate, filter, and concentrate the solvent to dryness using a rotary evaporator at low temperature (<40°C).

  • Quantification:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and detect this compound by its UV absorbance, typically around 220 nm.[4]

    • Calculate the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

This compound Biosynthetic and Regulatory Pathway

This diagram illustrates the simplified regulatory cascade and the final key enzymatic step in this compound biosynthesis.

BiosynthesisPathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis GBL GBL-like Signal Receptor GBL Receptor GBL->Receptor binds SARPs SgvR2 / SgvR3 (SARP Regulators) Receptor->SARPs activates BGC This compound (sgv) Gene Cluster SARPs->BGC activates transcription Precursor Pre-griseoviridin P450 SgvP (P450 enzyme) Precursor->P450 substrate GV This compound P450->GV catalyzes C-S bond formation

Caption: Regulatory cascade and key biosynthetic step for this compound.[1]

General Workflow for Yield Improvement

This workflow provides a systematic approach to enhancing this compound production through iterative optimization.

YieldImprovementWorkflow start Baseline Fermentation strain_selection Strain Selection / Improvement (Mutagenesis & Screening) start->strain_selection media_opt Media Optimization (OVAT / RSM) strain_selection->media_opt process_opt Process Parameter Optimization (pH, DO, Temp, Fed-batch) media_opt->process_opt genetic_mod Rational Genetic Modification (Regulator/Pathway Engineering) process_opt->genetic_mod Iterate for further improvement scale_up Scale-up & Validation process_opt->scale_up genetic_mod->media_opt Re-optimize

Caption: A workflow for systematic improvement of this compound yield.

References

Investigating Griseoviridin stability and degradation pathways in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Griseoviridin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution and its potential degradation pathways. All information is presented to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a complex polyketide-non-ribosomal peptide, can be influenced by several factors common to peptide-based molecules.[1] These include pH, temperature, light exposure, the presence of oxidizing agents, and the solvent composition.[2] As a member of the streptogramin A class of antibiotics, its macrolactone and thio-vinyl ether moieties are of particular interest in stability assessments.[3]

Q2: How should I prepare a stock solution of this compound to maximize its stability?

A2: For optimal stability, it is recommended to prepare this compound stock solutions in a high-purity solvent such as DMSO or ethanol. These solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[4] It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. Prepare fresh working solutions from the stock for your experiments and avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Based on the structure of this compound and studies on its precursor, pre-griseoviridin, several degradation pathways can be anticipated.[5] Under acidic or basic conditions, hydrolysis of the macrolactone ester bond is a probable degradation route.[6][7] The thio-vinyl ether linkage may be susceptible to oxidation, potentially forming sulfoxides or sulfones.[5] Photodegradation is also a possibility for complex molecules with multiple chromophores.

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks can arise from several sources. These may be degradation products of this compound, impurities from the sample, or contaminants from the solvent or HPLC system. To identify the source, run a blank injection (mobile phase only) to check for system contamination. If the peaks persist in your sample, it is likely they are either impurities or degradants. Performing a forced degradation study can help to intentionally generate and identify potential degradation products.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities. To develop such a method, you will need to perform forced degradation studies to generate samples containing the degradants.[8] The HPLC method should then be optimized to achieve baseline separation between the intact this compound peak and all degradation product peaks.[9] Validation of the method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis of this compound
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Troubleshooting Step: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Systematically adjust the pH of the aqueous component of your mobile phase to find the optimal pH for good peak shape.

  • Possible Cause 2: Secondary Interactions with the Column.

    • Troubleshooting Step: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Try using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also mitigate this issue.

  • Possible Cause 3: Column Overload.

    • Troubleshooting Step: Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and re-inject to see if the peak shape improves.

Issue 2: Inconsistent Retention Times for this compound
  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Troubleshooting Step: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check the pump performance and ensure there are no leaks in the system.[12]

  • Possible Cause 2: Temperature Variations.

    • Troubleshooting Step: Use a column oven to maintain a constant temperature for the column. Fluctuations in ambient temperature can affect retention times.

  • Possible Cause 3: Column Degradation.

    • Troubleshooting Step: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other parameters have been checked, it may be time to replace the column.

Issue 3: Loss of this compound Concentration in Solution Over Time
  • Possible Cause 1: Degradation due to Improper Storage.

    • Troubleshooting Step: Review your storage conditions. Ensure solutions are stored at the recommended low temperature and protected from light. Prepare fresh solutions if degradation is suspected.

  • Possible Cause 2: Adsorption to Container Surfaces.

    • Troubleshooting Step: this compound, being a relatively hydrophobic molecule, may adsorb to certain types of plastic or glass. Using silanized glass vials or polypropylene tubes may reduce this effect.

  • Possible Cause 3: Chemical Degradation in the Experimental Medium.

    • Troubleshooting Step: The pH and composition of your experimental buffer can promote degradation.[7] Conduct a preliminary stability study of this compound in your specific medium to understand its stability profile under your experimental conditions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide experimental design. Actual degradation rates should be determined empirically.

Table 1: Effect of pH on this compound Stability at 25°C

pHTime (hours)% this compound Remaining
3.02485.2
5.02495.1
7.42492.3
9.02470.5

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature (°C)Time (hours)% this compound Remaining
44898.5
254888.1
404875.4
604855.9

Table 3: Effect of Oxidizing Agent on this compound Stability at 25°C

ConditionTime (hours)% this compound Remaining
Control (no H₂O₂)699.1
0.1% H₂O₂680.3
1% H₂O₂662.7
3% H₂O₂641.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 24 hours. At specified time intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at various time points for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours. Analyze the samples by dissolving the solid in methanol and diluting the solution for HPLC.

  • Photodegradation: Expose a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[13][14] A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay of this compound

Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV-Vis or PDA detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 291 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

Note: This is a generic method and must be optimized and validated for your specific application and instrumentation.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in MeOH) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C Solution) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Identify Degradants & Determine Degradation Rate hplc->results

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) This compound This compound (Intact Molecule) Hydrolysis_Product Ring-Opened Product (Ester Cleavage) This compound->Hydrolysis_Product H⁺ or OH⁻ Sulfoxide Sulfoxide Derivative This compound->Sulfoxide [O] Photo_Product Photodegradant(s) This compound->Photo_Product Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of this compound.

References

Methods for increasing the solubility of Griseoviridin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Griseoviridin. Due to its low aqueous solubility, formulating this compound for experimental and therapeutic use can be challenging. This guide offers answers to frequently asked questions and detailed protocols for various solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of this compound?

This compound is sparingly soluble in water. Published data indicates its solubility is approximately 0.025% in water, which corresponds to about 250 µg/mL.[1] It exhibits moderate solubility in methanol and is less soluble in higher alcohols and nonpolar solvents.[1]

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Sonication: Use a bath or probe sonicator to provide energy to break down drug agglomerates.

  • Gentle Heating: this compound is reported to be stable in distilled water for at least five hours at 100°C.[1] Gentle heating of the buffer while stirring can aid dissolution. However, always test the stability of your specific formulation under these conditions.

Q3: What are some common methods to significantly increase the aqueous solubility of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These include:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a drug by reducing the polarity of the aqueous vehicle.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.

  • Solid Dispersions: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier or matrix at the solid state. This can increase the dissolution rate and solubility.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates.

Q4: Are there any specific examples of these methods being used for similar compounds?

While specific formulation data for this compound is limited in the public domain, studies on Griseofulvin, another poorly soluble antifungal agent, provide valuable insights and starting points for formulation development. The following sections provide detailed protocols and data based on these analogous studies.

Troubleshooting Guides and Experimental Protocols

Method 1: Solubility Enhancement using Co-solvents

Issue: this compound precipitates out of my aqueous buffer during my experiment.

Solution: The use of a co-solvent can help maintain this compound in solution. Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Experimental Protocol (General Guidance):

  • Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., Dimethyl Sulfoxide (DMSO), ethanol).

  • Determine the maximum concentration of the organic solvent that is tolerated in your experimental system.

  • Prepare a series of aqueous buffers containing varying percentages of the chosen co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Add the this compound stock solution to the co-solvent-containing buffers to achieve the desired final concentration.

  • Observe for any precipitation over time.

Workflow for Co-solvent Screening

A Dissolve this compound in 100% Co-solvent (e.g., DMSO) C Add this compound Stock to Co-solvent Buffers A->C B Prepare Aqueous Buffers with Varying % Co-solvent B->C D Incubate and Observe for Precipitation C->D E Determine Optimal Co-solvent Concentration D->E cluster_0 Components cluster_1 Process cluster_2 Result This compound This compound (Poorly Soluble) Complexation Inclusion Complexation This compound->Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Cyclodextrin->Complexation Complex This compound-Cyclodextrin Complex Complexation->Complex Solubility Increased Aqueous Solubility Complex->Solubility A Melt Hydrophilic Carrier (e.g., PEG 6000) B Disperse this compound in Molten Carrier A->B C Rapidly Cool Mixture on Ice Bath B->C D Pulverize and Sieve Solid Dispersion C->D E Characterize (Dissolution, etc.) D->E

References

Technical Support Center: Optimizing Enzymatic C-S Bond Formation in Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Griseoviridin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cytochrome P450-mediated C-S bond formation in this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the C-S bond formation in this compound? A1: The enzyme responsible for this critical step is SgvP, a cytochrome P450 monooxygenase.[1][2][3][4]

Q2: What is the substrate for the SgvP enzyme? A2: The substrate for SgvP is pre-griseoviridin, which is the immediate precursor to this compound.[1][3][5]

Q3: What is the proposed reaction catalyzed by SgvP? A3: SgvP catalyzes the late-stage installation of the ene-thiol linkage, forming the unique C-S bond within the macrolactone ring of this compound from pre-griseoviridin.[1][3]

Q4: Can the substrate, pre-griseoviridin, be isolated from microbial cultures? A4: No, the presumed biosynthetic precursor, pre-griseoviridin (2), has not been isolated or identified from the producing strain, Streptomyces griseoviridis.[3] Inactivation of the sgvP gene leads to the accumulation of two different desulfurized compounds, not the direct precursor.[3] Therefore, accessing pre-griseoviridin requires a convergent total chemical synthesis.[1][5]

Q5: What are the essential components for an in vitro reaction with SgvP? A5: A successful in vitro reconstitution requires the SgvP enzyme, its substrate pre-griseoviridin, and a suitable redox partner system to provide electrons for the P450 catalytic cycle.[1]

Q6: Which redox partner systems are compatible with SgvP? A6: Standalone SgvP has been successfully reconstituted using surrogate redox partners. Viable systems include spinach ferredoxin (Fdx) paired with ferredoxin reductase (Fdr), and putidaredoxin (CamB) paired with putidaredoxin reductase (CamA).[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound in the in vitro Reaction
Possible Cause Troubleshooting Steps
Inactive SgvP Enzyme 1. Verify Protein Expression and Purity: Run SDS-PAGE and UV-Vis spectroscopy to confirm the correct molecular weight and the characteristic Soret peak for a P450 enzyme. 2. Ensure Proper Folding: P450 enzymes require a heme cofactor. Ensure proper reconstitution with heme if expressed as an apoprotein. 3. Check Storage Conditions: Store purified SgvP at -80°C in an appropriate buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.
Inefficient Redox Partner System 1. Confirm Activity of Redox Partners: Independently assay the activity of your ferredoxin and ferredoxin reductase (or CamA/CamB). 2. Optimize Redox Partner Concentration: Titrate the concentrations of the redox partners. An improper ratio of P450 to its redox partners can limit turnover. 3. Ensure NADPH Regeneration: The reaction requires a continuous supply of NADPH. Use an NADPH regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate) for preparative scale reactions.
Substrate Degradation 1. Assess Purity of Pre-griseoviridin: Use HPLC and LC-MS to confirm the purity and integrity of your chemically synthesized substrate before starting the reaction. 2. Control Reaction Conditions: Pre-griseoviridin may be unstable under certain pH or temperature conditions. Perform control reactions without the enzyme to check for substrate stability over the reaction time.
Suboptimal Reaction Buffer 1. pH Optimization: The optimal pH for P450 enzymes is typically between 7.0 and 8.0.[6] Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to find the optimal condition for SgvP. 2. Temperature Optimization: While many P450 reactions are run at room temperature or 30°C, the optimal temperature for SgvP may vary.[6] Test a range of temperatures (e.g., 25°C to 37°C). 3. Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl) in the buffer, as it can influence protein-protein interactions between the P450 and its redox partners.
Problem 2: Significant Formation of Oxidized By-products
Possible Cause Troubleshooting Steps
Enzyme Over-oxidation or Uncoupling 1. Modify Active Site Residues: Structural and mutational studies have highlighted the importance of specific residues. Pro237, located in the I-helix, is critical for efficient C-S bond formation and may play a role in dioxygen binding and proton transfer.[1][4] Site-directed mutagenesis of this or other active site residues could improve fidelity. 2. Optimize Reaction Time: Monitor the reaction over time using LC-MS. Shorter reaction times may favor the desired product over oxidized by-products. 3. Adjust Substrate Concentration: Varying the initial concentration of pre-griseoviridin may alter the product profile.

Data and Experimental Protocols

Quantitative Data Summary

The following table summarizes key quantitative results from a successful chemoenzymatic synthesis of this compound.

ParameterValue/ConditionSource
Enzyme System P450 SgvP with Fdx/Fdr redox partners[1]
Substrate Synthetically derived pre-griseoviridin[1]
Yield 78% (isolated)[1]
Key Residue for Efficiency Pro237[1][4]
Key Reaction Components
ComponentRoleNotes
SgvP Cytochrome P450 EnzymeCatalyzes C-S bond formation.
Pre-griseoviridin SubstrateThe molecule to be converted.
Fdx/Fdr or CamA/CamB Redox PartnersTransfer electrons from NADPH to SgvP.
NADPH Electron DonorProvides the reducing equivalents for the reaction.
Buffer (e.g., Tris-HCl) Reaction MediumMaintains optimal pH.
Detailed Experimental Protocol: In Vitro Reconstitution of SgvP

This protocol is a representative methodology based on published findings for the chemoenzymatic synthesis of this compound.[1] Researchers should optimize concentrations and conditions for their specific setup.

1. Preparation of Reagents:

  • SgvP Enzyme Stock: Purified SgvP enzyme diluted to a working concentration (e.g., 10 µM) in a buffer such as 50 mM Tris-HCl, pH 7.5, containing 10% glycerol.
  • Pre-griseoviridin Stock: Chemically synthesized pre-griseoviridin dissolved in DMSO to a concentration of 10 mM.
  • Redox Partner Stocks: Purified spinach ferredoxin (Fdx) and ferredoxin reductase (Fdr) prepared in 50 mM Tris-HCl, pH 7.5.
  • NADPH Regeneration System:
  • NADP+ (10 mM stock)
  • Glucose-6-phosphate (G6P) (100 mM stock)
  • Glucose-6-phosphate dehydrogenase (G6PDH) (10 U/mL stock)
  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

2. Reaction Setup (Example for a 1 mL reaction):

  • In a microcentrifuge tube, combine the following in order:
  • 750 µL of Reaction Buffer.
  • 100 µL of G6P stock (final conc. 10 mM).
  • 10 µL of NADP+ stock (final conc. 0.1 mM).
  • 10 µL of Fdr stock (e.g., final conc. 1 µM).
  • 20 µL of Fdx stock (e.g., final conc. 10 µM).
  • Add 10 µL of G6PDH stock (final conc. 0.1 U/mL) to initiate the regeneration system.
  • Add 50 µL of SgvP enzyme stock (final conc. 0.5 µM).
  • Pre-incubate the mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the pre-griseoviridin stock (final conc. 100 µM). Ensure the final DMSO concentration is low (e.g., ≤1%) to avoid enzyme inhibition.

3. Incubation and Quenching:

  • Incubate the reaction at 30°C for 2-4 hours with gentle shaking.
  • Stop the reaction by adding an equal volume (1 mL) of ice-cold ethyl acetate.
  • Vortex thoroughly for 1 minute to extract the products.

4. Analysis:

  • Centrifuge the mixture to separate the organic and aqueous layers.
  • Carefully collect the organic (upper) layer.
  • Evaporate the solvent under a stream of nitrogen.
  • Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the product formation (this compound) and substrate consumption using HPLC and LC-MS.

Visualizations

Biosynthetic Pathway: Final Step

G sub Pre-griseoviridin enz SgvP (P450) + Redox Partners + O2, NADPH sub->enz Substrate prod This compound (C-S Bond Formed) enz->prod Catalysis

Caption: The SgvP-catalyzed conversion of pre-griseoviridin to this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Low/No this compound Yield check_enzyme 1. Verify SgvP Activity (Purity, Heme, Storage) start->check_enzyme check_redox 2. Check Redox System (Partner Activity, Ratios, NADPH) check_enzyme->check_redox Enzyme OK check_substrate 3. Analyze Substrate (Purity, Stability) check_redox->check_substrate Redox OK optimize_conditions 4. Optimize Reaction (pH, Temp, Time) check_substrate->optimize_conditions Substrate OK success Successful Optimization: High Yield Achieved optimize_conditions->success

Caption: A stepwise workflow for troubleshooting low this compound yield.

Logical Relationship of Reaction Components

Reaction_Components center This compound Formation sgvp SgvP Enzyme sgvp->center Catalyst substrate Pre-griseoviridin substrate->center is converted redox Redox Partners (Fdx/Fdr) redox->sgvp donates e- to nadph NADPH nadph->redox reduces

Caption: Inter-dependencies of the core components for the enzymatic reaction.

References

Troubleshooting variability in Griseoviridin minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Griseoviridin minimum inhibitory concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the streptogramin A group of antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site. This action effectively halts peptide chain elongation.

Q2: I am seeing significant well-to-well and experiment-to-experiment variability in my this compound MIC results. What are the common causes?

Variability in MIC assays can stem from several factors. For a hydrophobic antibiotic like this compound, the most common sources of variability include:

  • Inoculum Preparation: Inconsistent inoculum density can significantly alter MIC values.

  • Compound Solubility: this compound's hydrophobic nature can lead to poor solubility in aqueous culture media, resulting in precipitation and inaccurate concentrations.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration of the antibiotic in the wells.[2][3]

  • Media Composition: Variations in media components, such as cation concentration, can affect the activity of some antibiotics.

  • Incubation Conditions: Inconsistent incubation time, temperature, or atmospheric conditions can impact bacterial growth rates and, consequently, MIC readings.

  • DMSO Effects: If using dimethyl sulfoxide (DMSO) to dissolve this compound, the final concentration of DMSO in the wells can affect bacterial growth and the stability of the compound.[4]

Q3: How should I prepare the stock solution of this compound?

Due to its likely poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[5] It is crucial to ensure that the final concentration of DMSO in the assay wells is kept to a minimum (ideally ≤1%) to avoid affecting bacterial growth or the integrity of the assay.[4] The stability of compounds in DMSO can be a concern, so it's advisable to use freshly prepared stock solutions or aliquots that have been stored appropriately (e.g., at -20°C or -80°C) and subjected to minimal freeze-thaw cycles.[6]

Q4: My MIC values are consistently higher than expected, or I see bacterial growth in all wells.

This could be due to several reasons:

  • Inactive Compound: Ensure the this compound powder has been stored correctly and has not degraded.

  • Inoculum Too High: An overly dense bacterial inoculum can overwhelm the antibiotic, leading to apparent resistance. Standardize your inoculum preparation carefully.

  • Compound Precipitation: this compound may be precipitating out of solution upon dilution into the aqueous culture medium. Visually inspect the wells for any precipitate. Using a surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) in the medium can sometimes help maintain the solubility of hydrophobic compounds.

  • Adsorption to Plate: A significant portion of the this compound may be binding to the walls of the microtiter plate. Consider using low-binding plates or pre-treating the plates.

Q5: I am observing "skipped wells," where there is growth in a well with a higher antibiotic concentration and no growth in a well with a lower concentration.

Skipped wells are often a sign of compound precipitation. At higher concentrations, the antibiotic may be coming out of solution, leading to a lower effective concentration in that well compared to a well with a lower, but fully dissolved, concentration. This can also be caused by pipetting errors during the serial dilution process.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound MIC assays.

Diagram: Troubleshooting Workflow for this compound MIC Variability

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start High MIC Variability Observed check_solubility Issue: Poor Solubility / Precipitation? start->check_solubility check_inoculum Issue: Inconsistent Inoculum? check_solubility->check_inoculum No solubility_solutions Solutions: - Use fresh DMSO stock - Add surfactant (e.g., Tween 80) - Visually inspect for precipitate check_solubility->solubility_solutions Yes check_adsorption Issue: Adsorption to Labware? check_inoculum->check_adsorption No inoculum_solutions Solutions: - Standardize to 0.5 McFarland - Plate count verification - Use fresh overnight culture check_inoculum->inoculum_solutions Yes check_protocol Issue: Protocol Deviation? check_adsorption->check_protocol No adsorption_solutions Solutions: - Use low-binding microplates - Consider alternative plate materials check_adsorption->adsorption_solutions Yes protocol_solutions Solutions: - Review CLSI guidelines - Check incubation parameters - Verify dilution calculations check_protocol->protocol_solutions Yes end_point Consistent MIC Results check_protocol->end_point No, consult specialist solubility_solutions->end_point inoculum_solutions->end_point adsorption_solutions->end_point protocol_solutions->end_point

Caption: A logical workflow for diagnosing and resolving common sources of variability in this compound MIC assays.

Data Presentation: Common Factors Affecting MIC Values
FactorPotential Cause of VariabilityRecommended Action
This compound Stock Degradation of the compound; precipitation in stock solution.Prepare fresh stock solution in 100% DMSO. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Solubility in Media Precipitation upon dilution in aqueous culture medium.Maintain a final DMSO concentration of ≤1%. Consider adding a non-ionic surfactant (e.g., Polysorbate 80 at 0.002%) to the broth. Visually inspect plates for precipitation before incubation.
Inoculum Density Inoculum too high or too low.Prepare inoculum from a fresh (18-24 hour) culture. Adjust to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute to achieve the final recommended concentration in the wells (e.g., 5 x 10^5 CFU/mL).
Adsorption to Plates Binding of hydrophobic this compound to polystyrene plates.Use sterile, untreated, non-tissue culture treated polystyrene plates. For persistent issues, consider using low-binding microplates or plates made of polypropylene.
Media Composition Lot-to-lot variation in media; incorrect pH; inappropriate cation concentration.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria as recommended by CLSI. Ensure the pH of the medium is within the recommended range.
Incubation Incorrect time, temperature, or atmosphere.Incubate at 35 ± 2°C for 16-20 hours in ambient air for most non-fastidious aerobic bacteria.
Pipetting/Dilution Inaccurate serial dilutions.Use calibrated pipettes. Change tips between dilutions if there is a risk of carryover. Ensure proper mixing at each dilution step.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Sterile 96-well microtiter plates (untreated polystyrene)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh out this compound powder and dissolve in 100% DMSO to a concentration of 1280 µg/mL. This will be your stock solution.

    • Make serial dilutions of this stock if a wider range of concentrations is to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to the wells in column 12 (sterility control).

    • In a separate plate or deep-well block, prepare intermediate dilutions of this compound. For example, dilute the 1280 µg/mL stock 1:100 in CAMHB to get a 12.8 µg/mL solution.

    • Add 100 µL of the 12.8 µg/mL this compound solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Diagram: this compound Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock 1. Prepare this compound Stock in DMSO prep_plate 2. Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate 4. Inoculate Plate with Bacteria prep_plate->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: A step-by-step workflow for the this compound broth microdilution MIC assay.

References

Refining chromatographic purification of Griseoviridin to achieve high purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Griseoviridin.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
GV-T01 Low Yield of this compound After Initial Extraction - Incomplete extraction from the fermentation broth.- Precipitation of this compound along with impurities.- Degradation of this compound during extraction.- Ensure the pH of the fermentation broth is adjusted to the optimal range for this compound stability (near neutral, pH 7.6-8.0, as is common for Streptomyces fermentations) before extraction.[1]- Use a sequence of solvents with increasing polarity for extraction to maximize recovery.- Perform extractions at controlled, cool temperatures to minimize degradation.
GV-T02 Poor Separation on Silica Gel Column - Inappropriate mobile phase polarity.- Co-elution of structurally similar impurities.- Overloading of the column.- Optimize the mobile phase by systematically varying the ratio of polar and non-polar solvents. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended.- If co-elution persists, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reversed-phase).- Reduce the sample load on the column to improve resolution.
GV-T03 This compound Degradation During Purification - Exposure to harsh pH conditions (highly acidic or basic).- Prolonged exposure to high temperatures.- Maintain the pH of all buffers and solutions in a neutral to slightly alkaline range. Macrolide antibiotics are often unstable in highly acidic or basic environments.[2]- Perform all purification steps at room temperature or below, if possible. Lyophilize fractions promptly to remove solvents.
GV-T04 Broad or Tailing Peaks in HPLC - Column overload.- Secondary interactions with the stationary phase.- Poor solubility of this compound in the mobile phase.- Reduce the injection volume or the concentration of the sample.- Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.- Ensure that the sample is fully dissolved in the initial mobile phase before injection.
GV-T05 Multiple Peaks in the Final Product - Incomplete separation of impurities.- On-column degradation of this compound.- Presence of isomers.- Re-optimize the chromatographic conditions, including the gradient, flow rate, and stationary phase.- Consider a multi-step purification approach, combining different chromatographic techniques (e.g., normal-phase followed by reversed-phase).- Use high-resolution analytical techniques like LC-MS to identify the nature of the additional peaks.

Frequently Asked Questions (FAQs)

1. What is a general workflow for the purification of this compound from a fermentation broth?

A typical workflow involves initial extraction from the fermentation broth, followed by one or more chromatographic steps to achieve high purity.

This compound Purification Workflow Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (e.g., n-butanol or ethylene dichloride) Fermentation_Broth->Extraction Precipitation Fractional Precipitation of Impurities Extraction->Precipitation Silica_Gel Silica Gel Column Chromatography (Normal-Phase) Precipitation->Silica_Gel Crude Extract Prep_HPLC Preparative RP-HPLC (C18 Column) Silica_Gel->Prep_HPLC Partially Purified This compound High_Purity_GV High-Purity This compound (>98%) Prep_HPLC->High_Purity_GV

Caption: A multi-step workflow for this compound purification.

2. What are the expected impurities during this compound purification?

Impurities in the fermentation broth of Streptomyces griseus can include:

  • Other secondary metabolites produced by the bacterium.[3]

  • Residual components from the fermentation medium (e.g., sugars, amino acids, salts).[4]

  • Degradation products of this compound.

  • Structurally related precursors or shunt products from the this compound biosynthetic pathway.

3. What are the key physicochemical properties of this compound to consider during purification?

PropertyValueReference
Molecular Formula C₂₂H₂₇N₃O₇SPubChem
Molecular Weight 477.5 g/mol PubChem
Solubility Sparingly soluble in water, soluble in methanol, ethyl acetate, and other polar organic solvents.General knowledge
Stability Likely sensitive to highly acidic (pH < 4) and highly basic (pH > 10) conditions, similar to other macrolide antibiotics.[2]

4. How can I monitor the purity of this compound during the purification process?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA, can be used. Detection is typically performed using a UV detector at the absorbance maximum of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Precipitation

This protocol is adapted from general methods for antibiotic extraction from fermentation broths.

  • Harvesting: Centrifuge the Streptomyces griseus fermentation broth to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant twice with an equal volume of n-butanol or ethylene dichloride.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure at a temperature below 40°C.

  • Precipitation: To the concentrated extract, add a non-polar solvent like hexane to precipitate impurities.

  • Clarification: Centrifuge or filter to remove the precipitated impurities. The supernatant contains the crude this compound.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the initial chromatographic purification of this compound.

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate under reduced pressure.

Protocol 3: Preparative Reversed-Phase HPLC

This protocol is for the final polishing step to achieve high-purity this compound.

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at the absorbance maximum of this compound.

  • Injection: Dissolve the partially purified this compound from the silica gel column in a small volume of the initial mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Final Processing: Pool the pure fractions and remove the solvent by lyophilization.

Troubleshooting Logic Diagram

This compound Purification Troubleshooting Start Start Purification Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction (pH, Solvent) Check_Yield->Optimize_Extraction Yes Check_Degradation Degradation? Check_Purity->Check_Degradation No Optimize_Chromatography Optimize Chromatography (Mobile Phase, Gradient, Load) Check_Purity->Optimize_Chromatography Yes Check_Stability Check pH and Temperature Control Check_Degradation->Check_Stability Yes End High Purity this compound Check_Degradation->End No Optimize_Extraction->Start Multi_Step Consider Multi-Step Purification Optimize_Chromatography->Multi_Step Check_Stability->Start Multi_Step->Start

Caption: A decision tree for troubleshooting this compound purification.

References

Validation & Comparative

A Comparative Analysis of Griseoviridin and Other Streptogramin A Antibiotics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of Griseoviridin, offering a comparative perspective against other notable streptogramin A antibiotics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and key signaling pathways.

Streptogramin antibiotics are a critical class of antimicrobial agents, renowned for their synergistic action against a spectrum of Gram-positive pathogens. This unique synergy arises from the combined action of two structurally distinct components: group A and group B streptogramins. While group B streptogramins bind to the 50S ribosomal subunit and inhibit protein synthesis, group A streptogramins, such as this compound, also bind to the 50S subunit but at a different site, causing a conformational change that enhances the binding of the group B component. This cooperative binding leads to a potent bactericidal effect.

This guide focuses on the comparative efficacy of this compound against other prominent streptogramin A antibiotics, including Dalfopristin, Pristinamycin IIA, Madumicin I, and Virginiamycin M1. By presenting available Minimum Inhibitory Concentration (MIC) data and detailing the experimental protocols for their determination, this document aims to provide a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial therapies.

Quantitative Efficacy: A Comparative Snapshot

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other selected streptogramin A antibiotics against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. It is important to note that the direct comparative efficacy can be influenced by the specific strains tested and the experimental conditions.

AntibioticStaphylococcus aureus (MIC µg/mL)Streptococcus pneumoniae (MIC µg/mL)Enterococcus faecium (MIC µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Dalfopristin (in Quinupristin/Dalfopristin) 0.12 - 160.25 - 40.5 - >128
Pristinamycin IIA (in Pristinamycin) 0.12 - 20.06 - 10.5 - 4
Madumicin I Data Not AvailableData Not AvailableData Not Available
Virginiamycin M1 0.5 - 8Data Not Available2 - 16

Note: Data for this compound and Madumicin I against the specified pathogens were not available in the reviewed literature. The presented MIC ranges for Dalfopristin and Pristinamycin IIA are compiled from various studies and represent the spectrum of activity against both susceptible and resistant strains.

Understanding the Mechanism: The Streptogramin A Signaling Pathway

Streptogramin A antibiotics exert their effect by targeting the bacterial ribosome, a critical component of protein synthesis. The following diagram illustrates the simplified signaling pathway of streptogramin A action.

StreptograminA_Pathway Streptogramin A Streptogramin A 50S Ribosomal Subunit 50S Ribosomal Subunit Streptogramin A->50S Ribosomal Subunit Binds to Peptidyl Transferase Center Peptidyl Transferase Center 50S Ribosomal Subunit->Peptidyl Transferase Center Targets Conformational Change Conformational Change Peptidyl Transferase Center->Conformational Change Inhibition of Peptide Bond Formation Inhibition of Peptide Bond Formation Conformational Change->Inhibition of Peptide Bond Formation Enhanced Binding of Streptogramin B Enhanced Binding of Streptogramin B Conformational Change->Enhanced Binding of Streptogramin B Synergistic Bactericidal Effect Synergistic Bactericidal Effect Inhibition of Peptide Bond Formation->Synergistic Bactericidal Effect Enhanced Binding of Streptogramin B->Synergistic Bactericidal Effect

Caption: Simplified signaling pathway of streptogramin A antibiotics.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines to ensure the reproducibility and comparability of results. The following are detailed methodologies for the two most common methods used for streptogramin susceptibility testing.[1][2][3][4][5][6][7][8]

Broth Microdilution Method (CLSI M07-A10)

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antimicrobial Solutions: Stock solutions of the streptogramin A antibiotics are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest desired final concentration.

  • Serial Dilutions: 100 µL of CAMHB is dispensed into each well of a 96-well microtiter plate. 100 µL of the concentrated antibiotic solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this serial dilution is continued across the plate to create a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Each well containing the antibiotic dilution and a growth control well (containing no antibiotic) are inoculated with the bacterial suspension. A sterility control well (containing only broth) is also included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may require an atmosphere of 5% CO2.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method (CLSI M07-A10)

This method involves incorporating the antibiotic into an agar medium at various concentrations.

  • Preparation of Antimicrobial-Containing Agar: A series of agar plates are prepared, each containing a different concentration of the streptogramin A antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial inoculum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of streptogramin A antibiotics.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: General workflow for MIC determination of streptogramin A antibiotics.

References

Griseoviridin versus macrolides: a comparative analysis of 50S ribosome binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding mechanisms of griseoviridin and macrolide antibiotics to the bacterial 50S ribosomal subunit. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to be a valuable resource for researchers in the fields of antibiotic development and ribosomal biochemistry.

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Among these, this compound and macrolides are two distinct classes of compounds that inhibit protein synthesis by binding to the 50S ribosomal subunit. This compound, a member of the streptogramin A family of antibiotics, and macrolides, such as erythromycin, clarithromycin, and azithromycin, have different binding sites and mechanisms of action, which are crucial to understand for the development of new and more effective antibacterial agents.

This compound binds to the peptidyl transferase center (PTC) on the 50S subunit, interfering with the correct positioning of the aminoacyl- and peptidyl-tRNAs and thereby inhibiting peptide bond formation.[1] Macrolides, on the other hand, bind within the nascent peptide exit tunnel (NPET), obstructing the passage of the growing polypeptide chain.[2][3][4] This guide will delve into a comparative analysis of their binding affinities, specific ribosomal interactions, and the experimental methodologies used to characterize these interactions.

Quantitative Data Comparison

The following table summarizes the binding affinities of this compound (represented by the related streptogramin A in synergy with streptogramin B) and various macrolides to the bacterial 50S ribosomal subunit.

Antibiotic ClassAntibioticOrganismMethodDissociation Constant (Kd)Inhibition Concentration (IC50)Reference
Streptogramin A Virginiamycin S*Escherichia coliSpectrofluorimetry~0.4 µM (Ka = 2.5 x 10^6 M-1)Not Reported[5]
Macrolide ErythromycinEscherichia coliRadiolabeled Binding10 nM - 100 nMNot Reported[2][4]
Macrolide ClarithromycinHelicobacter pyloriRadiolabeled Binding~0.2 nMNot Reported
Macrolide ClarithromycinEscherichia coliKinetic Analysis8 nMNot Reported
Macrolide AzithromycinDeinococcus radioduransNot SpecifiedNot Reported0.4 µg/mL (in H. influenzae)

Experimental Protocols

Ribosome Isolation and Purification

A standardized protocol for the isolation of 70S ribosomes is a prerequisite for in vitro binding assays.

Workflow for Ribosome Isolation:

G cluster_0 Cell Culture and Lysis cluster_1 Ribosome Purification cluster_2 Final Preparation A Bacterial Cell Culture B Cell Harvest (Centrifugation) A->B C Cell Lysis (e.g., French Press) B->C D Clarification of Lysate (Centrifugation) C->D E Sucrose Density Gradient Ultracentrifugation D->E F Fractionation and Collection of 70S Ribosomes E->F G Pelleting and Resuspension of Ribosomes F->G H Quantification (A260) and Storage (-80°C) G->H G cluster_0 Reaction Setup cluster_1 Separation cluster_2 Quantification A Incubate 70S Ribosomes with Radiolabeled Antibiotic B Allow to Reach Equilibrium A->B C Pass Reaction Mixture Through Nitrocellulose Filter B->C D Wash Filter to Remove Unbound Antibiotic C->D E Measure Radioactivity Retained on the Filter D->E F Calculate Bound vs. Free Antibiotic E->F G Determine Kd F->G G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare Ribosome Solution in Sample Cell B Prepare Antibiotic Solution in Syringe A->B C Inject Small Aliquots of Antibiotic into Ribosome Solution D Measure Heat Change After Each Injection C->D E Integrate Heat Peaks to Obtain Enthalpy Change D->E F Plot Enthalpy Change vs. Molar Ratio E->F G Fit Data to a Binding Model to Determine Kd, ΔH, and Stoichiometry F->G G cluster_0 50S Ribosomal Subunit cluster_1 Mechanism of Inhibition PTC Peptidyl Transferase Center (PTC) Inhibition_G Inhibits peptide bond formation PTC->Inhibition_G NPET Nascent Peptide Exit Tunnel (NPET) Inhibition_M Blocks polypeptide elongation NPET->Inhibition_M This compound This compound This compound->PTC Binds to the A-site of the PTC Macrolides Macrolides Macrolides->NPET Binds within the NPET

References

Experimental Validation of the Griseoviridin Binding Site on the Bacterial Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental validation of the binding site for Griseoviridin, a streptogramin A antibiotic, on the 50S large ribosomal subunit. Due to the lack of a publicly available high-resolution structure for this compound itself, this guide utilizes the closely related streptogramin A antibiotic, Madumycin II, as a proxy for structural and mechanistic comparisons. The binding and inhibitory actions are compared against two other major classes of antibiotics that target the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET): macrolides (Erythromycin) and lincosamides (Clindamycin).

Validation of the this compound/Streptogramin A Binding Site

This compound acts by binding to the 50S subunit of the bacterial ribosome. Biochemical studies have shown that it competitively inhibits the binding of other PTC-targeting antibiotics, including macrolides and lincosamides, strongly indicating an overlapping or allosterically coupled binding site.[1]

High-resolution structural studies of the streptogramin A antibiotic Madumycin II in complex with the Thermus thermophilus 70S ribosome provide precise validation of the binding site. Madumycin II binds within the peptidyl transferase center, spanning both the A-site and P-site.[2][3][4][5] Its presence sterically hinders the correct positioning of the CCA-ends of both A-site and P-site tRNAs, thereby preventing peptide bond formation.[2][3][4][5] This mechanism explains its potent inhibition of protein synthesis.

A key structural rearrangement induced by Madumycin II binding involves nucleotides U2506 and U2585 of the 23S rRNA, forcing the PTC into a catalytically inactive state.[2][3][4]

Quantitative Data for Ribosome Binding and Inhibition

The following table summarizes key quantitative parameters for this compound's proxy (Madumycin II/Virginiamycin M) and comparator antibiotics. These values are essential for comparing binding affinity and inhibitory potency.

Antibiotic ClassRepresentative CompoundTarget OrganismMethodParameterValueReference
Streptogramin A Virginiamycin ME. coliIn Vitro TranslationIC₅₀182 nM[6]
Macrolide ErythromycinE. coliRibosome Binding AssayK_d10 - 14 nM[7][8]
Macrolide ErythromycinS. pneumoniaeRibosome Binding AssayK_d4.9 ± 0.6 nM[9]
Lincosamide LincomycinE. coliChemical FootprintingK_diss~5 µM[10]
Lincosamide ClindamycinE. coliChemical FootprintingK_diss~8 µM[10]

Comparative Analysis with Alternative Antibiotics

This compound (a streptogramin A) shares its general target area, the PTC and adjacent NPET, with macrolides and lincosamides. However, their precise binding orientations and mechanisms of action differ, leading to distinct biological activities and resistance profiles.

Macrolides (e.g., Erythromycin)

Erythromycin binds within the nascent peptide exit tunnel, with its desosamine sugar moiety making critical contacts with nucleotide A2058 of the 23S rRNA.[9] Unlike streptogramins A which directly inhibit peptide bond formation, macrolides act primarily by obstructing the passage of the growing polypeptide chain.[9] This leads to context-specific stalling of the ribosome. The binding site of Erythromycin partially overlaps with that of streptogramins, explaining their competitive binding.[1]

Lincosamides (e.g., Clindamycin)

Clindamycin also binds within the PTC, with chemical footprinting studies showing it protects nucleotides A2058, A2059, A2451, and G2505 from chemical modification.[10][11] Its binding mechanism is complex, involving an initial interaction at the A-site followed by a shift towards the P-site.[11] This dual-site interaction distinguishes it from the more static binding of streptogramins A. The significant overlap in protected nucleotides, particularly A2058, explains the cross-resistance and competitive binding observed between these classes.

Summary of Binding Site Interactions
FeatureThis compound (proxy: Madumycin II)Erythromycin (Macrolide)Clindamycin (Lincosamide)
Primary Binding Region Peptidyl Transferase Center (A & P sites)Nascent Peptide Exit Tunnel (NPET)Peptidyl Transferase Center (A & P sites)
Key 23S rRNA Interactions U2506, G2583, U2585A2058, A2059A2058, A2059, A2451, G2505
Mechanism of Action Prevents correct tRNA positioning, forces PTC into inactive state.Blocks progression of nascent polypeptide chain.Inhibits peptide chain elongation via A-site and P-site interactions.
Structural PDB Code 5VP2 (T. thermophilus 70S + Madumycin II)4V7X (E. coli 70S + Erythromycin)4V7V (E. coli 70S + Clindamycin)

Visualizing Experimental Workflows and Binding Sites

Diagrams created with Graphviz provide a clear visual representation of the experimental processes and molecular interactions discussed.

Experimental Workflow for Binding Site Validation

experimental_workflow cluster_prep Preparation cluster_binding Complex Formation & Analysis cluster_validation Validation & Comparison ribo_prep Ribosome Purification (e.g., E. coli 70S) complex Ribosome-Antibiotic Complex Formation ribo_prep->complex abx_prep Antibiotic Preparation (this compound / Comparators) abx_prep->complex struct Structural Determination (Cryo-EM / X-ray) complex->struct For Structure biochem Biochemical Assays (Footprinting, Inhibition) complex->biochem For Function model 3D Model Building & Interaction Mapping struct->model data Quantitative Data Analysis (Kd, IC50) biochem->data compare Comparative Analysis model->compare data->compare

Caption: Workflow for validating an antibiotic's ribosomal binding site.

Comparative Binding Sites on the 50S Ribosome

binding_sites cluster_50S 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET This compound This compound (Streptogramin A) This compound->PTC Binds in A/P Sites Erythromycin Erythromycin (Macrolide) Erythromycin->NPET Blocks Tunnel Clindamycin Clindamycin (Lincosamide) Clindamycin->PTC Binds in A/P Sites

Caption: Overlapping binding regions of antibiotics on the 50S subunit.

Experimental Protocols

The validation of a ribosome-antibiotic binding site relies on a combination of structural biology and biochemical techniques. Below are detailed methodologies for the key experiments cited.

A. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

This protocol provides a general workflow for determining the high-resolution structure of an antibiotic bound to the ribosome.

  • Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., E. coli or T. thermophilus) through sucrose gradient centrifugation. The concentration and purity of the 70S particles are assessed via spectrophotometry and SDS-PAGE.

  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the antibiotic (e.g., Madumycin II) in a suitable binding buffer (e.g., containing HEPES-KOH, Mg(OAc)₂, NH₄Cl, DTT) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to ensure complex formation.

  • Grid Preparation: A small volume (3-4 µL) of the ribosome-antibiotic complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2). The grid is then blotted to create a thin film and plunge-frozen into liquid ethane using a vitrification robot (e.g., a Vitrobot).

  • Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire thousands of micrograph movies of the particles.

  • Image Processing: The raw movie frames are corrected for beam-induced motion and dose-weighted. Particle picking, 2D classification, and subsequent 3D classification and refinement are performed using software packages like RELION or cryoSPARC to generate a high-resolution 3D density map of the ribosome-antibiotic complex.

  • Model Building and Refinement: An initial model of the ribosome is fitted into the cryo-EM map. The antibiotic molecule and surrounding ribosomal residues are then manually built and refined into the density using software like Coot and Phenix.

B. In Vitro Translation Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of an antibiotic required to inhibit protein synthesis by 50%.

  • System Preparation: A cell-free transcription-translation system (e.g., E. coli S30 extract) is prepared. The system contains all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, and energy sources (ATP, GTP).

  • Template: A DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase) is added to the system.

  • Inhibitor Titration: A series of reactions are set up, each containing the cell-free system, the reporter template, and varying concentrations of the antibiotic to be tested (e.g., Virginiamycin M). A control reaction with no antibiotic is included.

  • Incubation: The reactions are incubated at 37°C for a period sufficient for protein expression (e.g., 60 minutes).

  • Quantification: Protein synthesis is quantified by measuring the activity of the reporter protein. For luciferase, a substrate is added, and the resulting luminescence is measured with a luminometer.

  • Data Analysis: The reporter activity for each antibiotic concentration is normalized to the no-antibiotic control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the antibiotic concentration and fitting the data to a dose-response curve.

C. Chemical Footprinting / Toeprinting Assay

These assays identify the specific nucleotides on the rRNA that are protected by the bound antibiotic, thereby mapping the binding site.

  • Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with the antibiotic (e.g., Clindamycin) to allow binding. A control sample without the antibiotic is prepared in parallel.

  • Chemical Probing (Footprinting): A chemical probe that modifies rRNA bases (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines) is added to both the antibiotic-bound and control samples for a limited time.

  • Primer Extension (Toeprinting): A radiolabeled DNA primer complementary to a downstream sequence of the 23S rRNA is annealed. Reverse transcriptase is added to synthesize cDNA. The enzyme will stop or pause at sites of rRNA modification or where the ribosome itself is stalled by the antibiotic.

  • Gel Electrophoresis: The resulting cDNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.

  • Analysis: The gel is exposed to a phosphor screen or X-ray film. Nucleotides protected by the antibiotic will show a decrease in modification-induced stops compared to the control lane. The "toeprint" appears as a strong stop in the primer extension reaction, indicating the position of the stalled ribosome. The precise binding site is inferred from the pattern of protections and stops.[10][11][12][13]

References

Unveiling the Potent Synergy of Griseoviridin and Viridogrisein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic relationship between the streptogramin antibiotics Griseoviridin and Viridogrisein reveals a potentiation of their antimicrobial activity. This guide provides researchers, scientists, and drug development professionals with a comparative study of their combined effects, supported by experimental data and detailed methodologies.

This compound, a streptogramin A antibiotic, and Viridogrisein, a streptogramin B antibiotic, individually exhibit bacteriostatic activity against a range of Gram-positive bacteria. However, when used in combination, these two compounds display a powerful synergistic effect, leading to bactericidal activity at lower concentrations than when used alone. This synergy is of significant interest in the ongoing battle against antimicrobial resistance.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between this compound and Viridogrisein has been quantified against various pathogens. A notable example is their activity against Brachyspira hyodysenteriae, the causative agent of swine dysentery. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for each compound individually and indicates the observed synergy when they are combined.

CompoundOrganismMIC (µg/mL)Combination Effect
This compoundBrachyspira hyodysenteriae1.56Synergistic with Viridogrisein
ViridogriseinBrachyspira hyodysenteriae12.5Synergistic with this compound

Data sourced from Asano et al., 2006, Journal of Veterinary Medical Science.[1]

Mechanism of Synergistic Action: A Ribosomal Tango

The synergistic bactericidal effect of this compound and Viridogrisein stems from their cooperative binding to the bacterial 50S ribosomal subunit, which effectively halts protein synthesis.[2][3][4] this compound (streptogramin A) binds first to the peptidyl transferase center on the 50S subunit. This initial binding event induces a conformational change in the ribosome. This altered conformation significantly increases the binding affinity of Viridogrisein (streptogramin B) to an adjacent site on the ribosome.[2][4] The simultaneous binding of both molecules forms a stable ternary complex that blocks the ribosomal exit tunnel, preventing the elongation of the polypeptide chain and ultimately leading to cell death.

SynergyMechanism cluster_ribosome Bacterial 50S Ribosome Ribosome_Initial 50S Ribosome (Initial State) Ribosome_Conformed 50S Ribosome (Altered Conformation) Ribosome_Initial->Ribosome_Conformed Induces Conformational Change Ribosome_Blocked 50S Ribosome (Blocked) Ribosome_Conformed->Ribosome_Blocked Formation of Stable Ternary Complex ProteinSynthesis Protein Synthesis Ribosome_Blocked->ProteinSynthesis Inhibits Elongation CellDeath Bacterial Cell Death Ribosome_Blocked->CellDeath Leads to This compound This compound (Streptogramin A) This compound->Ribosome_Initial Binds to Peptidyl Transferase Center Viridogrisein Viridogrisein (Streptogramin B) Viridogrisein->Ribosome_Conformed Binds with High Affinity ProteinSynthesis->CellDeath

Caption: Synergistic mechanism of this compound and Viridogrisein on the 50S ribosome.

Experimental Protocols

The synergy between this compound and Viridogrisein is typically determined using the checkerboard microdilution method. This assay allows for the testing of multiple concentrations of both agents, alone and in combination.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Viridogrisein are prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate. This compound dilutions are typically made along the rows, and Viridogrisein dilutions along the columns.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Brachyspira hyodysenteriae) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium and bacteria (growth control) and medium alone (sterility control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth of the bacterium.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the degree of synergy. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of both drugs.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or indifferent effect

    • FIC Index > 4: Antagonism

CheckerboardWorkflow A Prepare Serial Dilutions of this compound (Drug A) in 96-well plate D Inoculate Plate with Bacterial Suspension A->D B Prepare Serial Dilutions of Viridogrisein (Drug B) in 96-well plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Read MICs of Individual and Combined Drugs E->F G Calculate FIC Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Conclusion

The synergistic interaction between this compound and Viridogrisein represents a promising avenue for the development of effective combination therapies against multidrug-resistant bacteria. By targeting the bacterial ribosome at two distinct but cooperative sites, this antibiotic pair achieves a bactericidal effect that is greater than the sum of its parts. Further research, particularly quantitative analysis against a broader range of clinical isolates, is warranted to fully elucidate the therapeutic potential of this powerful antibiotic combination.

References

A Comparative Analysis of Synthetic vs. Natural Griseoviridin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the bioactivity of synthetic versus natural Griseoviridin are not extensively documented in publicly available literature, this guide synthesizes the known biological activities of natural this compound and outlines the standard methodologies used for its evaluation. The bioactivity of synthetic this compound is expected to be identical to its natural counterpart, assuming identical stereochemistry and purity, as the biological effects are dictated by the molecule's structure.

This compound is a member of the streptogramin A family of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[1] These antibiotics function by binding to the 50S ribosomal subunit, thereby blocking the elongation of polypeptide chains.[2][3] this compound, produced naturally by Streptomyces griseoviridis, exhibits a broad spectrum of activity against various pathogenic bacteria.[1] It is often found in combination with Viridogrisein (a streptogramin B antibiotic), with which it exhibits a powerful synergistic antibacterial effect.[1][4]

Quantitative Bioactivity Data of Natural this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for naturally occurring this compound against a range of bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainThis compound MIC (µg/mL)Viridogrisein MIC (µg/mL)This compound + Viridogrisein (1:1) MIC (µg/mL)
Staphylococcus aureusPositiveData not availableData not availableData not available
Streptococcus pyogenesPositiveData not availableData not availableData not available
Enterococcus faecalisPositiveData not availableData not availableData not available
Escherichia coliNegativeData not availableData not availableData not available
Pseudomonas aeruginosaNegativeData not availableData not availableData not available

Mechanism of Action: Streptogramin A Antibiotics

This compound, as a streptogramin A antibiotic, targets the bacterial ribosome, a critical component of the protein synthesis machinery. The binding of this compound to the 50S ribosomal subunit leads to the inhibition of peptide bond formation and the premature release of incomplete polypeptide chains.

cluster_ribosome Bacterial 50S Ribosome P_site P-site A_site A-site Protein_Synthesis_Blocked Protein Synthesis Blocked A_site->Protein_Synthesis_Blocked Inhibition of peptide bond formation This compound This compound This compound->A_site Binds to 50S subunit Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding prevented

This compound's Mechanism of Action

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The bioactivity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard laboratory procedure for this purpose.

1. Preparation of this compound Solutions:

  • A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium overnight.

  • A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

  • Positive (bacteria and broth, no antibiotic) and negative (broth only) control wells are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Start Start Prepare_Griseoviridin_Dilutions Prepare serial dilutions of this compound Start->Prepare_Griseoviridin_Dilutions Prepare_Bacterial_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Griseoviridin_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC values Incubate_Plate->Read_Results End End Read_Results->End

MIC Determination Workflow

Conclusion

References

Cross-Resistance of Griseoviridin: A Comparative Analysis with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Griseoviridin, a member of the streptogramin A family of antibiotics, targets the bacterial ribosome to inhibit protein synthesis. Understanding its cross-resistance profile with other protein synthesis inhibitors is crucial for its potential development and for predicting its efficacy against multidrug-resistant pathogens. This guide provides a comparative analysis of this compound's cross-resistance patterns, supported by available experimental data and detailed methodologies.

Mechanism of Action and Cross-Resistance Overview

This compound binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center and inhibiting the binding of other antibiotics that target this region. This shared binding site is the primary basis for potential cross-resistance. The most well-characterized mechanisms of cross-resistance involving streptogramin A antibiotics are mediated by target site modifications and active efflux pumps.

Two significant multi-drug resistance phenotypes associated with the 50S ribosomal subunit are the MLSB (Macrolide-Lincosamide-Streptogramin B) and PhLOPSA (Phenicol-Lincosamide-Oxazolidinone-Pleuromutilin-Streptogramin A) phenotypes.

  • MLSB Resistance: Primarily conferred by erm genes, which encode methyltransferases that modify the 23S rRNA at position A2058. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics. While this compound is a streptogramin A, the proximity of its binding site to that of streptogramin B suggests that high-level MLSB resistance could potentially impact its activity.

  • PhLOPSA Resistance: This broader resistance phenotype is often mediated by the cfr gene, which encodes a methyltransferase that modifies the 23S rRNA at position A2503. This modification can confer resistance to a wide range of protein synthesis inhibitors, including streptogramin A antibiotics like this compound.

  • Efflux Pumps: Genes such as lsa(C) can encode for efflux pumps that actively transport certain antibiotics, including lincosamides and streptogramin A, out of the bacterial cell, leading to reduced intracellular concentrations and consequently, resistance.

Quantitative Analysis of Cross-Resistance

Currently, there is a lack of published studies that specifically detail the cross-resistance profile of this compound against a comprehensive panel of protein synthesis inhibitors using experimentally generated this compound-resistant mutants. However, we can infer potential cross-resistance based on studies of bacteria with known resistance mechanisms to other 50S inhibitors.

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data based on known resistance mechanisms. This table is for illustrative purposes to guide future experimental design and is not based on direct experimental results for this compound.

Antibiotic ClassProtein Synthesis InhibitorHypothetical MIC (µg/mL) in Wild-Type StrainHypothetical MIC (µg/mL) in Strain with cfr gene (PhLOPSA Phenotype)Hypothetical MIC (µg/mL) in Strain with lsa(C) gene (Efflux)
Streptogramin A This compound 1 >16 8
PhenicolChloramphenicol4>644
LincosamideClindamycin0.5>816
OxazolidinoneLinezolid2>322
PleuromutilinTiamulin1>161
MacrolideErythromycin0.50.50.5
Streptogramin BQuinupristin111

Note: This table is a hypothetical representation to illustrate potential cross-resistance patterns. Actual MIC values would need to be determined experimentally.

Experimental Protocols

To rigorously assess the cross-resistance profile of this compound, the following experimental methodologies are recommended:

Generation of this compound-Resistant Mutants

Objective: To select for bacterial mutants with reduced susceptibility to this compound to study the mechanisms of resistance and cross-resistance patterns.

Methodology:

  • Bacterial Strain: Select a suitable bacterial strain for study, such as Staphylococcus aureus ATCC 29213 or a clinical isolate with known susceptibility to protein synthesis inhibitors.

  • Serial Passage:

    • Prepare a series of culture tubes with increasing sub-inhibitory concentrations of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate the tube with the lowest concentration of this compound with the bacterial strain.

    • Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

    • After incubation, transfer an aliquot from the tube showing growth at the highest concentration to a new series of tubes with freshly prepared this compound concentrations.

    • Repeat this process for a sufficient number of passages to select for stable resistant mutants.

  • Isolation of Resistant Clones:

    • Plate the culture from the highest this compound concentration onto agar plates containing this compound.

    • Isolate single colonies and confirm their resistance by determining the MIC of this compound.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the MICs of this compound and a panel of other protein synthesis inhibitors against the wild-type and this compound-resistant mutant strains.

Methodology (Broth Microdilution):

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and other protein synthesis inhibitors (e.g., chloramphenicol, clindamycin, linezolid, erythromycin, quinupristin) at a high concentration.

  • Prepare Microtiter Plates:

    • Dispense broth medium into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of each antibiotic across the rows of the plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the wild-type and resistant strains.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the experimental processes and the logic behind cross-resistance, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Study cluster_generation Generation of Resistant Mutants cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Wild-Type Bacterial Strain passage Serial Passage in sub-MIC this compound start->passage mic_wt Determine MICs for Wild-Type Strain start->mic_wt isolation Isolation of Resistant Clones passage->isolation mic_mutant Determine MICs for Resistant Mutant isolation->mic_mutant compare Compare MICs of WT vs Mutant mic_wt->compare mic_mutant->compare conclusion Determine Cross-Resistance Profile compare->conclusion

Caption: Workflow for studying this compound cross-resistance.

Mechanism_of_Cross_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms binding_site Shared Antibiotic Binding Site This compound This compound This compound->binding_site Binds to other_psi Other 50S Inhibitors (e.g., Lincosamides, Phenicols) other_psi->binding_site Binds to target_mod Target Site Modification (e.g., erm, cfr) target_mod->binding_site Alters efflux Active Efflux Pump (e.g., lsa(C)) efflux->this compound Expels efflux->other_psi Expels

A Comparative Analysis of Griseoviridin and Newer Oxazolidinones: Antibacterial Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Griseoviridin, a naturally occurring streptogramin antibiotic, and the newer synthetic class of oxazolidinone antibiotics. While both classes of compounds target the bacterial ribosome, their specific mechanisms of action, antibacterial spectra, and clinical utility exhibit notable differences. This document aims to furnish researchers and drug development professionals with a comprehensive overview supported by available data to inform future antibiotic research and development efforts.

Executive Summary

This compound, a member of the streptogramin A family, and the newer oxazolidinones both inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Oxazolidinones, such as Linezolid, have a well-documented broad spectrum of activity against many clinically important Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Newer oxazolidinones continue to be developed with improved potency and broader activity.

This compound also demonstrates broad-spectrum antibacterial activity.[1] It is known to act synergistically with streptogramin B antibiotics, like viridogrisein, to produce a bactericidal effect.[2][3] However, specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a wide range of bacterial strains are less prevalent in recent literature compared to the extensively studied newer oxazolidinones. This guide presents the available data for a comparative assessment.

Data Presentation: Antibacterial Spectrum

The following tables summarize the in vitro antibacterial activity of newer oxazolidinones and provide a qualitative overview of this compound's spectrum based on available literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Newer Oxazolidinones against Key Bacterial Pathogens (µg/mL)

Bacterial SpeciesLinezolidTedizolidCadazolid
Staphylococcus aureus (MSSA)1-40.25-0.50.25-1
Staphylococcus aureus (MRSA)1-40.25-0.50.25-1
Enterococcus faecalis (VSE)1-40.25-10.12-0.5
Enterococcus faecium (VRE)1-40.25-10.25-1
Streptococcus pneumoniae0.5-20.12-0.50.06-0.25
Escherichia coli>648->648-32
Pseudomonas aeruginosa>64>64>64

Note: MIC values are presented as ranges compiled from various studies. Specific values can vary based on the testing methodology and specific strains.

Table 2: Antibacterial Spectrum of this compound

Bacterial GroupActivityNotes
Gram-positive cocciActiveIncludes Staphylococcus and Streptococcus species.[4]
Gram-positive rodsActive
Gram-negative cocciLimited Activity
Gram-negative rodsLimited ActivitySome activity against fastidious Gram-negative bacteria.[5]
AnaerobesActive

Mechanism of Action: A Tale of Two Ribosome Binders

Both this compound and oxazolidinones halt bacterial growth by interfering with protein synthesis at the 50S ribosomal subunit. However, their precise binding sites and the stages of protein synthesis they disrupt are distinct.

Oxazolidinones: This class of antibiotics binds to the P-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6][7] This action prevents the formation of the initiation complex, a crucial first step in protein synthesis where the ribosome, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA) assemble.[7][8][9] By blocking this step, oxazolidinones effectively shut down the production of all bacterial proteins.

This compound (Streptogramin A): this compound also binds to the peptidyl transferase center of the 50S ribosomal subunit.[10] Its binding prevents the attachment of both aminoacyl-tRNA (the molecule carrying the next amino acid) and peptidyl-tRNA (the molecule holding the growing peptide chain) to the ribosome.[10][11] This action inhibits the elongation of the polypeptide chain.[10] The binding of a streptogramin A molecule like this compound induces a conformational change in the ribosome that increases its affinity for a streptogramin B molecule by as much as 100-fold.[10][12] This synergistic binding of both components leads to a complete shutdown of protein synthesis and often results in bacterial cell death.[3][13]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented in this guide is primarily derived from broth microdilution or agar dilution methods, which are standard laboratory procedures for determining MICs.

Broth Microdilution Method
  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (e.g., this compound or an oxazolidinone) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the bacteria.

Agar Dilution Method
  • Preparation of Agar Plates: A series of agar plates is prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate (containing no antibiotic).

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.

Mandatory Visualization

Signaling Pathway: Ribosomal Protein Synthesis Inhibition

The following diagram illustrates the distinct mechanisms by which oxazolidinones and streptogramins (represented by this compound) inhibit bacterial protein synthesis at the 50S ribosomal subunit.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Oxazolidinone Oxazolidinone Initiation Initiation (Formation of 70S complex) Oxazolidinone->Initiation Inhibits This compound This compound (Strep. A) StreptograminB Streptogramin B This compound->StreptograminB Enhances binding Elongation Elongation (Peptide bond formation) This compound->Elongation Inhibits StreptograminB->Elongation Inhibits Initiation->Elongation Termination Termination Elongation->Termination

Caption: Mechanisms of ribosomal protein synthesis inhibition.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agent in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Broth microdilution MIC determination workflow.

References

Unveiling SgvP: A Comparative Guide to the Key P450 Enzyme in Griseoviridin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive biochemical validation has established SgvP as the pivotal cytochrome P450 monooxygenase responsible for the critical C–S bond formation in the biosynthesis of the antibiotic Griseoviridin. This guide provides a comprehensive comparison of SgvP's performance against its engineered variants and homologous enzymes, supported by key experimental data and detailed protocols for researchers in drug discovery and metabolic engineering.

This compound, a potent streptogramin A antibiotic, features a unique sulfur-containing macrocycle essential for its biological activity. For years, the precise mechanism of the C-S bond installation remained a topic of speculation, with genetic and structural data pointing towards the cytochrome P450 enzyme, SgvP. Recent in vitro reconstitution studies have now provided conclusive evidence of SgvP's function, paving the way for a deeper understanding and potential bioengineering of this important biosynthetic pathway.

Performance Comparison of SgvP and Its Alternatives

The catalytic efficiency and substrate binding affinity of the wild-type SgvP have been rigorously characterized and compared with site-directed mutants and homologous P450 enzymes. The data unequivocally demonstrates the superior activity of the native SgvP in catalyzing the key C-S bond formation.

Table 1: Catalytic Efficiency of SgvP and Mutants

EnzymeRelative Activity (%)
Wild-Type SgvP100
SgvP P237T Mutant7
SgvP P237A Mutant12
SgvP L337F MutantNot Reported

Note: Relative activity is based on the conversion of pre-griseoviridin to this compound.

Table 2: Substrate Binding Affinity

EnzymeSubstrateDissociation Constant (Kd)
SgvPpre-griseoviridin7.13 ± 0.39 µM

Table 3: Activity of SgvP Homologs

EnzymeSubstrateActivity
FNS2pre-griseoviridinNo activity observed
NK82pre-griseoviridinNo activity observed
YY64pre-griseoviridinNo activity observed

Experimental Protocols

The biochemical validation of SgvP was made possible through a series of meticulously designed experiments. The key protocols are detailed below.

In Vitro Reconstitution and Activity Assay of SgvP

This protocol outlines the procedure for expressing and purifying SgvP and its redox partners, followed by the in vitro assay to determine its catalytic activity.

1. Protein Expression and Purification:

  • The gene encoding SgvP from Streptomyces griseoviridis is cloned into an expression vector (e.g., pET28a) and transformed into E. coli BL21(DE3) cells.
  • Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and grown at 18°C for 16-20 hours.
  • Cells are harvested, lysed, and the His-tagged SgvP is purified using Ni-NTA affinity chromatography.
  • Redox partners, such as a ferredoxin (Fdx) and a ferredoxin reductase (Fdr), are expressed and purified similarly.

2. In Vitro Activity Assay:

  • A reaction mixture is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing purified SgvP (final concentration, e.g., 5 µM), the substrate pre-griseoviridin (e.g., 100 µM), the redox partners Fdx and Fdr (e.g., 20 µM and 2 µM, respectively), and an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
  • The reaction is initiated by the addition of NADPH.
  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).
  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
  • The organic layer is extracted, dried, and the product (this compound) is analyzed and quantified by HPLC-MS.

Substrate Binding Affinity Measurement (Spectral Binding Titration)

This protocol describes the determination of the dissociation constant (Kd) of the SgvP-substrate complex using UV-Vis spectroscopy.

1. Preparation:

  • Purified SgvP is diluted to a known concentration (e.g., 2-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
  • A stock solution of the substrate, pre-griseoviridin, is prepared in a compatible solvent (e.g., DMSO).

2. Spectroscopic Measurement:

  • The UV-Vis spectrum of the SgvP solution is recorded from 350 to 500 nm to establish the baseline absorbance of the heme group at around 420 nm.
  • Aliquots of the pre-griseoviridin stock solution are incrementally added to the SgvP solution.
  • After each addition, the solution is mixed gently and allowed to equilibrate for a few minutes.
  • The UV-Vis spectrum is recorded after each titration step.

3. Data Analysis:

  • The binding of the substrate to the P450 enzyme induces a characteristic spectral shift (a Type I shift), with a decrease in absorbance at ~420 nm and an increase at ~390 nm.
  • The change in absorbance at the peak and trough is plotted against the substrate concentration.
  • The dissociation constant (Kd) is determined by fitting the data to a suitable binding isotherm equation (e.g., the Michaelis-Menten equation for binding).

Visualizing the this compound Biosynthesis Pathway and Experimental Workflow

To better illustrate the biological context and experimental design, the following diagrams were generated.

Griseoviridin_Biosynthesis cluster_PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) cluster_Tailoring Tailoring Steps Precursor_Metabolites Malonyl-CoA, Amino Acids PKS_NRPS_Module PKS-NRPS Assembly Line Precursor_Metabolites->PKS_NRPS_Module Linear_Polyketide_Peptide Linear Polyketide-Peptide Intermediate PKS_NRPS_Module->Linear_Polyketide_Peptide Cyclization Macrocyclization Linear_Polyketide_Peptide->Cyclization pre_this compound pre-griseoviridin Cyclization->pre_this compound SgvP SgvP (P450) pre_this compound->SgvP C-S Bond Formation This compound This compound SgvP->this compound

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow cluster_Cloning_Expression Gene Cloning & Protein Expression cluster_Purification Protein Purification cluster_Assay In Vitro Assay & Analysis sgvP_gene sgvP gene Expression_Vector Expression Vector (e.g., pET28a) sgvP_gene->Expression_Vector E_coli_Host E. coli BL21(DE3) Expression_Vector->E_coli_Host Cell_Culture Cell Culture & Induction E_coli_Host->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_SgvP Purified SgvP Affinity_Chromatography->Purified_SgvP Reaction_Mixture Reaction Setup: - Purified SgvP - pre-griseoviridin - Redox Partners - NADPH Purified_SgvP->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Quenching_Extraction Quenching & Extraction Incubation->Quenching_Extraction HPLC_MS_Analysis HPLC-MS Analysis Quenching_Extraction->HPLC_MS_Analysis Data_Analysis Data Analysis (Activity, Kinetics, Binding) HPLC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for SgvP Validation.

Safety Operating Guide

Safe Disposal of Griseoviridin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Griseoviridin is a potent antibiotic compound classified as a group A streptogramin, originally isolated from Streptomyces griseus.[1][2] Due to its inherent toxicity, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound waste in a laboratory setting.

Hazard Identification and Toxicity

This compound is identified as a poison when administered through intraperitoneal, subcutaneous, and intravenous routes.[3] Direct contact should be avoided, and the substance must be handled with the care required for hazardous materials.[3][4]

Quantitative Toxicity Data

Route of AdministrationSpeciesDosage (LD50)
Intraperitoneal (ipr)Mouse (mus)100 mg/kg
Subcutaneous (scu)Mouse (mus)100 mg/kg
Intravenous (iv)Mouse (mus)75 mg/kg
Data sourced from the this compound Material Safety Data Sheet.[3]
Personnel Protection and Handling

Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as surgical latex or nitrile.[3][5]

  • Eye Protection: Use chemical splash goggles or a full-face shield.[3][5][6]

  • Lab Coat/Gown: A moisture-resistant, long-sleeved gown with cuffs is required.[5] Lab coats used in cytotoxic laboratories should be handled and laundered according to institutional protocols to prevent cross-contamination.[7]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, an approved and properly fit-tested respirator (e.g., N95) should be worn.[6][8][9]

  • Protective Clothing: Wear protective clothing and boots to prevent skin contact.[3]

Handling Guidelines:

  • All manipulations of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols or dust.[7]

  • Avoid all direct contact with the product.[3]

  • Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in areas where this compound is used or stored.[5]

  • Ensure adequate ventilation during use.[3]

This compound Disposal Workflow

cluster_0 cluster_1 cluster_2 start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe segregate 2. Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated PPE, Glassware, Plasticware) segregate->solid_waste liquid_waste Liquid Waste (Stock solutions, Culture media) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Scalpels) segregate->sharps_waste treat_solid 3a. Treat Solid Waste - Absorb with inert material (e.g., vermiculite). - Place in a sealed, leak-proof container. solid_waste->treat_solid treat_liquid 3b. Treat Liquid Waste - Do NOT pour down the drain. - Collect in a dedicated, sealed, hazardous chemical waste container. liquid_waste->treat_liquid treat_sharps 3c. Treat Sharps Waste - Place directly into a designated, puncture-proof sharps container. sharps_waste->treat_sharps label_container 4. Label Waste Container - 'Hazardous Cytotoxic Waste' - 'this compound' - Date and responsible personnel. treat_solid->label_container treat_liquid->label_container treat_sharps->label_container storage 5. Temporary Storage - Store in a secure, designated area away from general lab traffic. label_container->storage disposal 6. Final Disposal - Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the standard operating procedure for the disposal of waste contaminated with this compound.

1. Waste Segregation:

  • Immediately segregate all waste streams at the point of generation.

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, plasticware, and glassware.

  • Liquid Waste: Includes unused stock solutions, supernatant from cell cultures, and contaminated media. Note that some antibiotics are not destroyed by autoclaving and must be treated as chemical waste.[10]

  • Sharps Waste: Includes contaminated needles, syringes, and scalpels.

2. Waste Treatment and Containment:

  • Solid Waste:

    • For small amounts of powdered this compound, absorb the material with an inert substance like vermiculite.[3]
    • Place all solid waste into a designated, leak-proof, and sealable container.[5] This container should be clearly marked as cytotoxic waste.[9]
    • It is recommended to double-bag the waste in sealable bags before placing it into the final container.[9]

  • Liquid Waste:

    • NEVER pour this compound-containing solutions down the drain.[10]
    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container approved for chemical waste.[10]
    • Ensure the container is tightly closed when not in use.[3]

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.

3. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Cytotoxic Waste" and specify "this compound".[5]

  • Include the date of accumulation and the name of the responsible researcher or lab.

  • Store the sealed waste containers in a designated, secure area away from incompatible materials and general laboratory traffic until disposal.[9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the cytotoxic waste.

  • Dispose of the contents and container to an approved waste disposal plant according to local, state, and federal regulations.[4]

Protocol for Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure.

1. Immediate Actions:

  • Alert personnel in the immediate area and restrict access.

  • If there is direct contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]

  • Remove any contaminated clothing immediately.[11]

2. Assemble Spill Kit:

  • A spill kit suitable for cytotoxic drugs must be available where this compound is handled.[5]

  • The kit should contain: absorbent materials, cleaning solutions, dedicated waste bags, and appropriate PPE.

3. Spill Cleanup Procedure:

  • Don the full PPE as described above, including respiratory protection.

  • For liquid spills: Gently cover the spill with absorbent pads or material from the spill kit to avoid splashing.

  • For solid/powder spills: Carefully cover the spill with damp absorbent material to prevent the powder from becoming airborne. Do not sweep dry powder.

  • Working from the outside of the spill inward, carefully clean the area.

  • The immediate laboratory work area should be cleaned with water and detergent soap.[7]

  • Place all contaminated absorbent materials and cleaning supplies into the cytotoxic waste container.

  • Once the spill is removed, decontaminate the area again with a suitable cleaning agent.

  • All waste generated from the spill cleanup must be disposed of as cytotoxic waste.[5]

4. Reporting:

  • Report the incident to your laboratory supervisor and the institution's EHS department.

  • Keep a log of any exposure or spill incidents.[7]

References

Safeguarding Your Research: A Guide to Handling Griseoviridin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Griseoviridin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can mitigate risks and handle this compound responsibly.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is identified as a poison when administered via intraperitoneal, subcutaneous, and intravenous routes.[1] Direct contact should be strictly avoided. The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Protective safety gogglesTo prevent accidental eye contact with the substance.
Hand Protection Chemical-resistant glovesTo protect skin from direct contact and potential absorption.
Body Protection Protective clothing and bootsTo prevent contamination of personal clothing and skin.
Respiratory Protection Appropriate respiratorRecommended during emergency procedures to prevent inhalation.

This data is synthesized from the this compound Material Safety Data Sheet.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • Keep the container tightly closed in a dry and well-ventilated place when not in use.[1]

  • Store in a cool place.[1]

2. Handling Procedures:

  • Avoid all direct contact with the product.[1]

  • Limit the handling of the chemical to the minimum necessary.

  • Avoid prolonged exposure.[1]

3. In Case of Exposure:

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • After Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a physician.[1]

  • After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Collection:

  • Absorb any spills with an inert material like vermiculite.[1]

  • Place the absorbed material and any contaminated disposables (e.g., gloves, pipette tips) into a closed, labeled container for disposal.[1]

2. Disposal Route:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the general trash.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Route of AdministrationTest AnimalLD50 Value
Intraperitoneal (ipr)Mouse (mus)100 mg/kg
Subcutaneous (scu)Mouse (mus)100 mg/kg
Intravenous (iv)Mouse (mus)75 mg/kg

This data is sourced from the this compound Material Safety Data Sheet.[1]

Experimental Workflow and Safety Protocols

The following diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal. Adherence to this workflow is essential for minimizing risk.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_area Prepare Ventilated Work Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds don_ppe Don All Required PPE review_sds->don_ppe Proceed to Handling handle_chem Handle this compound don_ppe->handle_chem collect_waste Collect Contaminated Waste handle_chem->collect_waste After Experiment exposure In Case of Exposure handle_chem->exposure If Exposure Occurs label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via Hazardous Waste Stream label_waste->dispose_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.